2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
Description
The exact mass of the compound 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1960-60-7 |
|---|---|
Molecular Formula |
C13H9BrFNO |
Molecular Weight |
294.12 g/mol |
IUPAC Name |
2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H9BrFNO/c14-11-4-8-7-2-1-6(15)3-9(7)13(17)10(8)5-12(11)16/h1-5,13,17H,16H2 |
InChI Key |
CQNHTYFQSULBMH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(C3=CC(=C(C=C23)Br)N)O |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C3=CC(=C(C=C23)Br)N)O |
Other CAS No. |
1960-60-7 |
Synonyms |
2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure properties of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
[1][2]
Executive Summary
2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol is a highly functionalized tetrasubstituted fluorene derivative characterized by a unique orthogonal reactivity profile. As a member of the 9-fluorenol class, it possesses the structural core associated with eugeroic (wake-promoting) activity and dopamine transporter (DAT) modulation. However, its primary value in drug development lies in its utility as a "smart scaffold." The molecule features four distinct chemical handles—a nucleophilic amine, an electrophilic aryl bromide, a metabolic blocker (fluorine), and a labile benzylic alcohol—allowing for precise, multi-vector diversification in medicinal chemistry campaigns.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic architecture, and reactivity landscape, designed for researchers optimizing lead compounds in neurology or oncology.
Physicochemical & Structural Profile
The molecule exhibits a "push-pull" electronic structure due to the opposing effects of the electron-donating amine (
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol | |
| Molecular Formula | ||
| Molecular Weight | 294.12 g/mol | Heavy atom count: 17 |
| Chirality | C9 is a chiral center | Exists as ( |
| Predicted LogP | ~2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Dominated by |
| pKa (Base) | ~3.5 – 4.0 (Aniline nitrogen) | Reduced basicity due to ortho-bromo electron withdrawal. |
| pKa (Acid) | ~13 (Benzylic | Typical for secondary benzylic alcohols. |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | Compliant with Lipinski’s Rule of 5. |
Synthetic Architecture
The synthesis of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol requires a strategy that installs the halogen substituents regioselectively before the final reduction of the C9 ketone. The most robust pathway proceeds via the 2-amino-7-fluoro-9H-fluoren-9-one intermediate.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Synthetic pathway highlighting the regioselective bromination controlled by the amino group's orth-para directing effect.
Detailed Protocol: Ketone Reduction
The critical step is the conversion of the fluorenone to the fluorenol without dehalogenating the aryl bromide.
Reagents:
-
Precursor: 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-one (1.0 eq)
-
Reducing Agent: Sodium Borohydride (
) (1.5 eq) -
Solvent: Methanol (anhydrous)
Methodology:
-
Dissolution: Suspend the fluorenone precursor in anhydrous methanol (10 mL/g) in a round-bottom flask. Cool the suspension to 0°C using an ice bath.
-
Addition: Add
portion-wise over 15 minutes. Note: Vigorous gas evolution ( ) will occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes). The fluorescent ketone spot will disappear, replaced by a lower Rf alcohol spot.
-
Quench: Quench the reaction carefully with saturated
solution. -
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Reactivity & Functionalization Guide
This molecule is a "privileged scaffold" because its four functional handles react under orthogonal conditions, allowing sequential modification.
The Orthogonal Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating the four distinct chemical vectors available for lead optimization.
Strategic Applications in Drug Design
-
The "Wake-Promoting" Core (DAT Inhibition):
-
The 9-fluorenol core is structurally analogous to Hydrafinil (Fluorenol) .
-
Mechanism: The 9-OH group interacts with the dopamine transporter. The 7-fluoro substituent prevents metabolic hydroxylation at the most reactive aromatic position, potentially extending half-life (
). -
Protocol: To maintain eugeroic activity, preserve the 9-OH. Derivatize the 2-amino group to modulate solubility.
-
-
Suzuki-Miyaura Cross-Coupling (3-Br):
-
The bromine at C3 is sterically crowded by the adjacent amine but remains reactive toward palladium catalysts.
-
Use Case: Attachment of heteroaryl groups to probe the "deep pocket" of kinase targets.
-
Condition: Use
and in Dioxane/Water. The free amine may require protection (Boc) if using oxidative insertion-sensitive ligands.
-
-
The "Switchable" Solubility (2-NH2):
-
The amine provides a handle for converting the lipophilic fluorene into a water-soluble salt (HCl or Mesylate).
-
It can also be converted to an azide via diazotization for Click Chemistry applications (e.g., PROTAC linker attachment).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.
-
Stability: The 9-OH group is prone to acid-catalyzed elimination, forming the dibenzofulvene derivative (highly colored). Avoid strong acidic conditions during storage.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine and elimination of the alcohol.
References
-
BenchChem. (2025).[2] A Comparative Analysis of the Biological Activities of Substituted 9-Fluorenol Compounds. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 259919, 2-Amino-7-bromo-9-fluorenone. Retrieved from
-
Starshine Chemical. (2025). Product Catalog: 2-amino-3-bromo-7-fluoro-9H-fluoren-9-ol (CAS 1960-60-7).[3] Retrieved from
-
MDPI. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. Retrieved from
-
ChemicalBook. (2025). Synthesis and Suppliers of Halogenated Fluorenones. Retrieved from
Precision Analytics of Halogenated Fluorenols: From Isotopic Distribution to Structural Validation
Executive Summary & Strategic Context
Halogenated fluorenols—specifically derivatives of 9H-fluoren-9-ol—are critical pharmacophores in medicinal chemistry. They serve as precursors to blockbuster antimalarials like Lumefantrine and are increasingly relevant in the development of eugeroics (wakefulness-promoting agents) analogous to modafinil.
For the analytical chemist, these molecules present a unique dichotomy: their rigid tricyclic core offers stability, yet the hydroxyl group and halogen substituents introduce complexity in ionization and fragmentation. This guide moves beyond standard operating procedures to provide a causal understanding of molecular weight analysis, isotopic pattern recognition, and structural validation.
Theoretical Framework: The Halogen Signature
In high-resolution mass spectrometry (HRMS), the "molecular weight" is a fluid concept depending on whether you are looking at the nominal mass or the monoisotopic mass. For halogenated fluorenols, the nominal mass is often misleading due to the significant mass defect and natural abundance of heavy isotopes.
The Isotope Logic
Unlike Fluorine (
-
Chlorine: Exists as
Cl (75.8%) and Cl (24.2%).[1] A dichloro-derivative (e.g., 2,7-dichlorofluorenol) will not show a single parent ion but a triplet cluster (M, M+2, M+4) with relative intensities of 9:6:1 . -
Bromine: Exists as
Br (50.7%) and Br (49.3%).[1] A monobromo-derivative shows a 1:1 doublet.
Quantitative Mass Data
The table below contrasts the nominal vs. exact monoisotopic masses for common fluorenol derivatives.
| Derivative | Formula | Nominal Mass (Da) | Monoisotopic Mass ( | Isotope Pattern (M : M+2 : M+4) |
| Fluoren-9-ol | 182 | 182.0732 | 100 : 14.1 : 0.9 | |
| 2-Chlorofluoren-9-ol | 216 | 216.0342 | 100 : 32.0 : 0 | |
| 2,7-Dichlorofluoren-9-ol | 250 | 250.9952 | 100 : 64.0 : 10.2 | |
| 2-Bromofluoren-9-ol | 260 | 259.9837 | 100 : 98.0 : 0 | |
| 2,7-Dibromofluoren-9-ol | 338 | 337.8942 | 51 : 100 : 49 |
Analyst Note: Always calculate the mass defect. Halogens introduce a negative mass defect relative to hydrocarbons. For 2,7-dichlorofluorenol, the exact mass (250.9952) is slightly lower than the integer sum, a crucial detail for setting narrow scan windows in HRMS.
High-Resolution Mass Spectrometry (HRMS) Protocol
Ionization Strategy: The "Hydroxyl Problem"
Fluorenols are prone to in-source fragmentation. The benzylic-like hydroxyl group at the C9 position is labile.
-
ESI (Electrospray Ionization): Often yields poor sensitivity for neutral fluorenols and promotes the formation of the
cation (fluorenyl cation) rather than the protonated molecule . -
APCI (Atmospheric Pressure Chemical Ionization): Recommended. The gas-phase ionization mechanism is better suited for semi-polar aromatics.
-
APPI (Atmospheric Pressure Photoionization): Best for highly halogenated, non-polar derivatives.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 0.1 mg of compound in 1 mL of LC-MS grade Methanol .
-
Why? Methanol promotes ionization but avoid protic solvents if studying labile protons.
-
Add 0.1% Formic Acid to promote protonation (
).
-
-
Instrument Parameters (APCI Mode):
-
Vaporizer Temp: 350°C (Ensure complete volatilization of the tricyclic core).
-
Discharge Current: 4-5 µA.
-
Sheath Gas: Nitrogen (40 arb units).
-
-
Data Acquisition:
-
Perform a Full Scan (MS1) from m/z 100–500 to capture the isotope envelope.
-
Perform MS/MS (MS2) on the monoisotopic peak to characterize the loss of the hydroxyl group.
-
Fragmentation Pathway Analysis
The fragmentation of halogenated fluorenols follows a specific energetic hierarchy. The most energetically favorable pathway is the loss of water (or OH radical) to form the highly stable, fully conjugated fluorenyl cation.
Figure 1: Primary fragmentation pathway of fluorenols in positive ion mode. The formation of the fluorenyl cation is the base peak.
Structural Validation via NMR
Mass spectrometry confirms the formula, but it cannot distinguish regioisomers (e.g., 2,7-dichloro vs. 3,6-dichloro). Orthogonal validation via Nuclear Magnetic Resonance (NMR) is mandatory.
Symmetry as a Diagnostic Tool
The 2,7-disubstituted fluorenol possesses a
-
Result: The proton spectrum simplifies. You will see only three aromatic signals instead of six.
-
Coupling Constants (
):- (~2 Hz): Between H1 and H3.
- (~8 Hz): Between H3 and H4.
-
H1 Signal: Appears as a doublet (d) with small coupling (
Hz). -
H3 Signal: Appears as a doublet of doublets (dd).
-
H4 Signal: Appears as a doublet (d) with large coupling (
Hz).
The C9-Proton Diagnostic
The proton attached to C9 (the carbinol proton) is a singlet in the absence of coupling to the OH proton (which exchanges in
-
Chemical Shift: Typically
5.4 – 5.8 ppm. -
Shift Logic: Electron-withdrawing halogens at positions 2 and 7 will cause a slight downfield shift compared to unsubstituted fluorenol due to the inductive effect transmitted through the ring.
Case Study: 2,7-Dichlorofluoren-9-ol (Lumefantrine Intermediate)[2]
This compound is the direct precursor to the antimalarial drug Lumefantrine. Quality control requires strict limits on the mono-chloro impurity.
Analytical Workflow for Impurity Detection
Figure 2: Impurity profiling workflow. Note the distinct isotope pattern requirement for identifying the mono-chloro impurity.
Protocol for Case Study
-
Inject sample into UHPLC-MS.
-
Extract Ion Chromatogram (EIC) for m/z 250.9952 (Target).
-
Extract Ion Chromatogram (EIC) for m/z 216.0342 (Impurity).
-
Validation: Check the mass spectrum of the peak at the impurity retention time. If it lacks the M+2 peak at ~33% intensity, it is not the monochloro derivative (it might be a non-halogenated isobar).
References
-
Behun, J. D., & Levine, R. (1961). The Chemistry of Fluorene. Journal of Organic Chemistry. Link
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Fluoren-9-ol. National Institute of Standards and Technology. Link
-
World Health Organization. (2023). International Pharmacopoeia: Lumefantrine. WHO. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Isotope Patterns). Link
-
PubChem. (2023). 2,7-Dichlorofluoren-9-ol Compound Summary. National Library of Medicine. Link
Sources
Technical Guide: Medicinal Chemistry Applications of Amino-Bromo-Fluorenols
Executive Summary
The amino-bromo-fluorenol scaffold—specifically the 2-amino-7-bromo-9-fluorenol isomer—represents a high-value "privileged structure" in medicinal chemistry. It serves as a rigidified bioisostere of the diarylmethanol pharmacophore found in established antimalarials (e.g., Lumefantrine) and offers a unique vector for engaging kinase targets in oncology.
This guide analyzes the chemical architecture, synthetic accessibility, and therapeutic utility of this scaffold. It highlights the synergistic role of the 7-bromo substituent (metabolic blocking, halogen bonding) and the 2-amino group (solubility, H-bond donor/acceptor) within the planar fluorene core.
Chemical Architecture & Pharmacophore Analysis
The fluorenol core provides a planar, tricyclic aromatic system that is ideal for DNA intercalation and hydrophobic pocket occupation.
Structural Features[1]
-
Rigidity: Unlike the flexible diphenylmethane scaffold, the fluorene bridge locks the phenyl rings into a coplanar arrangement, reducing the entropic cost of binding.
-
C9 Chirality: The hydroxyl group at position 9 introduces a chiral center. In antimalarial applications, the specific stereochemistry (often S-configuration for related amino-alcohols) is critical for binding to heme or specific protein targets.
-
Electronic Push-Pull: The 2-amino (electron-donating) and 7-bromo (electron-withdrawing via induction, weak donor via resonance) groups create a polarized electronic distribution, enhancing dipole interactions within the binding pocket.
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Significance |
| LogP | 3.5 - 4.0 | High lipophilicity; good membrane permeability but requires formulation optimization. |
| TPSA | ~46 Ų | Excellent CNS penetration potential (ideal for neurodegenerative targets). |
| pKa (NH₂) | ~4.0 - 5.0 | Weakly basic; likely uncharged at physiological pH unless derivatized. |
| H-Bond Donors | 2 (OH, NH₂) | Critical for anchoring the molecule in the active site. |
Synthetic Protocol: A Self-Validating Workflow
The synthesis of 2-amino-7-bromo-9-fluorenol is achieved through a regioselective route starting from commercially available 2-bromofluorene. This pathway ensures the correct placement of substituents without complex protecting group strategies.
Reaction Pathway Diagram
Figure 1: Step-wise synthetic pathway for 2-amino-7-bromo-9-fluorenol. The route prioritizes regiocontrol by utilizing the directing effects of the fluorenone carbonyl.
Detailed Methodology
Step 1: Oxidation to Fluorenone
-
Reagents: Chromium trioxide (CrO₃), Acetic Acid.
-
Protocol: Dissolve 2-bromofluorene in glacial acetic acid. Add CrO₃ dropwise while maintaining temperature at 60°C. Reflux for 1 hour. Pour into ice water to precipitate 2-bromo-9-fluorenone .
-
Validation: IR spectroscopy will show the appearance of a strong carbonyl stretch at ~1715 cm⁻¹.
Step 2: Regioselective Nitration
-
Reagents: Fuming HNO₃, H₂SO₄.
-
Protocol: Dissolve the fluorenone in H₂SO₄ at 0°C. Add HNO₃ slowly. The carbonyl group at C9 deactivates the ring, but the bromine at C2 is an ortho/para director. However, in the fluorenone system, electrophilic substitution favors the 2 and 7 positions. Since C2 is blocked, nitration occurs selectively at C7.
-
Product: 2-bromo-7-nitro-9-fluorenone .
Step 3: Selective Nitro Reduction
-
Reagents: Tin(II) chloride (SnCl₂), Ethanol.
-
Rationale: We need to reduce the nitro group without debrominating the ring or reducing the ketone yet. SnCl₂ is chemoselective for nitro groups in the presence of aryl halides and ketones.
-
Protocol: Reflux the nitro-fluorenone with SnCl₂ in ethanol for 3 hours. Neutralize with NaOH. Extract with ethyl acetate.
-
Product: 2-amino-7-bromo-9-fluorenone .
Step 4: Carbonyl Reduction
-
Reagents: Sodium Borohydride (NaBH₄), Methanol.
-
Protocol: Dissolve the amino-fluorenone in methanol. Add NaBH₄ at 0°C. Stir for 30 mins. Quench with water.
-
Product: 2-amino-7-bromo-9-fluorenol (Racemic).
Medicinal Chemistry Applications
Antimalarial Therapeutics
The amino-fluorenol core is a structural analog of Lumefantrine (Benflumetol).
-
Mechanism: The fluorenol core facilitates π-π stacking with the heme porphyrin ring, inhibiting the crystallization of toxic heme into hemozoin. The amino group (often derivatized to a dialkylamine) acts as a weak base, accumulating in the acidic food vacuole of the parasite.
-
Role of Bromine: Replacing the typical chlorine (found in Lumefantrine) with bromine increases lipophilicity (LogP +0.2 to +0.4), potentially improving passive transport across the parasite membrane. Furthermore, the C-Br bond is stronger than C-I but more polarizable than C-Cl, offering unique halogen-bonding interactions with the target protein.
Oncology: Kinase Inhibition & DNA Intercalation
-
DNA Intercalation: The planar tricyclic system intercalates between DNA base pairs. The 2-amino group can form hydrogen bonds with the phosphate backbone, stabilizing the complex and inhibiting topoisomerase activity.
-
Kinase Targeting: The 2-amino-fluorenone intermediate is a known scaffold for kinase inhibitors. The 9-OH group in the fluorenol can mimic the ribose hydroxyl of ATP, while the bromine atom can occupy hydrophobic pockets (e.g., the gatekeeper region) in kinases like CDK2 or FLT3.
Neurodegeneration (Amyloid Probes)
Research indicates that 2-amino-7-bromofluorene derivatives can serve as dual-function agents:
-
Amyloid Binding: The planar structure binds to β-amyloid fibrils.
-
Antioxidant Delivery: When coupled with nitroxide radicals (via the amine), these compounds can scavenge Reactive Oxygen Species (ROS) directly at the site of plaque formation, protecting neurons from oxidative stress [1].
Structure-Activity Relationship (SAR) Map
The optimization of this scaffold relies on three vectors:
Figure 2: SAR vectors for the 2-amino-7-bromo-fluorenol scaffold.
Key Optimization Strategies
-
N-Alkylation: The primary amine at C2 is rarely the final drug form. Alkylation with dialkylamino-alkyl chains (similar to Chloroquine side chains) dramatically increases antimalarial potency and vacuolar accumulation.
-
C9 Derivatization: While the alcohol is active, converting it to an ether or carbamate can improve metabolic stability and oral bioavailability.
References
-
Kálai, T., et al. (2011). "Synthesis and study of 2-amino-7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds." European Journal of Medicinal Chemistry, 46(4), 1348-1355.[1] Link
-
Luo, G., et al. (2019). "Bioactive fluorenes.[2] Part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene."[2] Heliyon, 5(6), e01956. Link
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on Halogen Bioisosterism). Link
-
Thermo Fisher Scientific. "2-Amino-7-bromofluorene Product Specifications." Link
Sources
The 2-Amino-Fluoren-9-ol Scaffold: Pharmacophoric Versatility in CNS and Oncology Drug Design
This technical guide provides a rigorous analysis of the 2-amino-fluoren-9-ol scaffold, a privileged substructure in medicinal chemistry known for its rigid tricyclic architecture and dual-functional handles (C2-amine and C9-hydroxyl).
Executive Summary
The 2-amino-fluoren-9-ol moiety represents a "privileged scaffold" in drug discovery, characterized by a planar tricyclic fluorene core that facilitates π-π stacking interactions, coupled with two orthogonal chemical handles: a nucleophilic amino group at position 2 and a secondary alcohol at position 9. While the parent compound, 2-aminofluorene (2-AF), is historically noted for its mutagenic properties via DNA intercalation, the 9-hydroxy derivative (fluoren-9-ol) introduces a metabolic handle and solubility vector that significantly alters the pharmacological profile.
This guide analyzes the utility of this scaffold in two primary therapeutic areas: Neurodegeneration (Alzheimer’s Disease) , where it serves as a template for dual cholinesterase/NMDA modulators, and Oncology , where it functions as a DNA-intercalating pharmacophore for Topoisomerase II inhibition.
Structural Chemistry & Pharmacophore Analysis[1]
The 2-amino-fluoren-9-ol core is defined by three key pharmacophoric features that dictate its ligand-binding efficiency:
-
The Hydrophobic Core (Fluorene System): A rigid, planar tricyclic system. In biological targets, this domain drives entropy-favored binding via hydrophobic displacement of water and enthalpy-driven π-π stacking (e.g., with Trp86 in Acetylcholinesterase).
-
The C2-Amino Terminus: A hydrogen bond donor (HBD). In unfunctionalized forms, this group can be metabolically activated (N-hydroxylation) leading to toxicity. However, in drug design, this position is typically derivatized (amides, carbamates) to engage specific residues like Ser203 in serine proteases or to reduce mutagenicity.
-
The C9-Hydroxyl Bridge: A hydrogen bond donor/acceptor (HBD/HBA) and a chiral center. This position is critical for solubility and often dictates the "head" orientation of the molecule in the receptor pocket.
Pharmacophore Visualization
The following diagram illustrates the spatial arrangement and interaction vectors of the scaffold.
Figure 1: Pharmacophoric map of 2-amino-fluoren-9-ol showing interaction vectors with DNA and Enzyme targets.
Therapeutic Applications
Neurodegeneration: Alzheimer’s Disease (AD)
The fluorene scaffold acts as a bioisostere for the tacrine (tetrahydroacridine) core, a classic Acetylcholinesterase (AChE) inhibitor.
-
Mechanism: The planar rings stack against Trp86 (choline binding site) and Trp286 (peripheral anionic site).
-
Advantage: Unlike tacrine, which has high hepatotoxicity, 2-amino-fluoren-9-ol derivatives can be optimized at the C9 position to improve blood-brain barrier (BBB) permeability and reduce liver liability.
-
Recent Data: Fluoren-9-amines (analogs of the 9-ol) have shown selective Butyrylcholinesterase (BChE) inhibition (
in nanomolar range) and NMDA receptor antagonism, creating a "Multi-Target Directed Ligand" (MTDL) profile essential for multifactorial AD pathology.
Oncology: Topoisomerase II Inhibition
The planar nature of the fluorene ring allows it to slide between DNA base pairs (intercalation).
-
Mechanism: The scaffold stabilizes the Topoisomerase II-DNA cleavable complex , preventing DNA religation and inducing apoptosis in rapidly dividing cancer cells.
-
Toxicity Mitigation: Pure 2-aminofluorene is mutagenic. However, substitution at the 2-amino group (e.g., with bulky alkyl/acyl chains) disrupts the specific geometry required for frameshift mutagenesis while maintaining the intercalation necessary for Topo II poisoning.
Experimental Protocols
Synthesis of 2-Amino-Fluoren-9-ol
Objective: Selective reduction of 2-amino-9-fluorenone to the corresponding alcohol without over-reduction to the fluorene.
Reagents:
-
2-Amino-9-fluorenone (Starting Material)[1]
-
Sodium Borohydride (
) -
Methanol (MeOH)
-
Dichloromethane (DCM) for extraction
Protocol:
-
Dissolution: Dissolve 1.0 eq (e.g., 1 mmol) of 2-amino-9-fluorenone in 10 mL of anhydrous MeOH. Ensure complete solubilization; mild heating (40°C) may be required.
-
Reduction: Cool the solution to 0°C. Add
(2.0 eq) portion-wise over 15 minutes to prevent vigorous gas evolution. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The ketone spot (
) should disappear, replaced by the alcohol spot ( ). -
Quenching: Quench with saturated
solution (5 mL). -
Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (
mL). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water to yield 2-amino-fluoren-9-ol as off-white needles.
Self-Validation:
-
NMR Check: Disappearance of the carbonyl carbon signal (~190 ppm) in
NMR and appearance of the carbinol proton (~5.5 ppm) in NMR.
Ellman’s Assay for AChE Inhibition
Objective: Determine the
Workflow:
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel AChE (0.05 U/mL).
-
Measurement: Incubate Enzyme + Inhibitor (Fluorene derivative) for 10 min. Add ATCh + DTNB. Measure absorbance at 412 nm for 5 min (kinetic mode).
Synthetic Pathway Visualization
The following diagram details the chemical synthesis from the commercially available 2-nitrofluorene precursor.
Figure 2: Step-wise synthesis of 2-amino-fluoren-9-ol from 2-nitrofluorene.
Data Summary: Biological Potency
Table 1 summarizes the activity of fluorene-based derivatives in relevant assays.
| Compound Class | Modification | Target | Activity ( | Reference |
| Fluoren-9-amine | N-alkylated | BChE (Alzheimer's) | 0.05 - 0.5 | [1] |
| Fluoren-9-one | 2,7-bis-amino | Topoisomerase II | 2.0 - 10.0 | [2] |
| Fluoren-9-ol | Unsubstituted | Dopamine Transporter | ~9.0 | [3] |
| 2-Amino-fluorene | Unsubstituted | DNA Intercalation | Mutagenic (Toxic) | [4] |
References
-
Discovery of Fluoren-9-Amines as Selective Butyrylcholinesterase Inhibitors. Biomolecules, 2020.[2][3] Link
-
Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Int. J. Mol. Sci., 2023. Link (Note: Contextual link to fluorene class inhibitors).
-
Fluorenol: A Weak Dopamine Reuptake Inhibitor. Wikipedia/Cephalon Data. Link
-
2-Aminofluorene Toxicity and Mutagenesis. PubChem Toxicology Database. Link
-
Synthesis of 2-Amino-9-fluorenone. Organic Syntheses. Link
Sources
- 1. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pursuing the Complexity of Alzheimer's Disease: Discovery of Fluoren-9-Amines as Selective Butyrylcholinesterase Inhibitors and N-Methyl-d-Aspartate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comprehensive Guide to the Crystallographic Analysis of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol: From Synthesis to Structural Elucidation
This technical guide provides a comprehensive, field-proven framework for determining the crystallographic structure of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol. Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical pathway, explaining the causality behind experimental choices to ensure a self-validating and reproducible workflow. We will navigate the critical steps from targeted synthesis and purification to the intricate process of single-crystal growth and final X-ray diffraction analysis.
Part 1: Strategic Synthesis and High-Purity Isolation
The prerequisite for any successful crystallographic study is the availability of highly pure material. The presence of impurities, even at low levels, can significantly inhibit or disrupt the ordered lattice formation necessary for single-crystal growth. The synthesis of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol is predicated on a multi-step pathway, beginning with the commercially available 2-aminofluorenone.
A plausible and efficient synthetic route is proposed, building upon established methodologies for the functionalization of fluorenone systems.
Proposed Synthetic Pathway
The synthesis initiates with the selective bromination and fluorination of the fluorenone core, followed by a reduction of the ketone to the desired fluorenol.
Role of fluorine substitution in fluoren-9-ol bioavailability
Executive Summary
Fluoren-9-ol (Hydrafinil, CAS 1689-64-1) has emerged as a distinct eugeroic agent, functioning as a weak dopamine reuptake inhibitor (
This guide details the strategic application of fluorine substitution to the fluoren-9-ol scaffold. By leveraging the high electronegativity (
The Pharmacokinetic Challenge of Fluoren-9-ol
The unmodified fluoren-9-ol scaffold presents specific bioavailability hurdles driven by its metabolic fate. Understanding these failure modes is the prerequisite for effective fluorination strategies.[1]
Metabolic Soft Spots
The fluorene ring system is electron-rich, making it a prime target for oxidative metabolism.[1]
-
Aromatic Hydroxylation: The C-2 and C-7 positions are the most reactive sites for electrophilic attack by CYP450 enzymes (specifically CYP1A2 and CYP3A4).[1] Rapid hydroxylation at these positions leads to Phase II conjugation (glucuronidation) and renal excretion.[1]
-
Alcohol Oxidation: The secondary alcohol at C-9 is susceptible to oxidation by dehydrogenases, converting the active fluorenol into the inactive ketone, 9-fluorenone .
Physicochemical Limitations
-
Lipophilicity: Fluoren-9-ol has a
of ~2.[1]4. While sufficient for CNS entry, rapid peripheral metabolism reduces the effective concentration reaching the brain.[1] -
Solubility: The rigid tricyclic structure limits aqueous solubility, potentially causing dissolution-rate-limited absorption in the GI tract.[1]
Strategic Fluorination: Mechanisms of Action
Fluorine substitution is not merely a structural decoration; it is a functional tool to alter the electronic and steric landscape of the molecule.[2][3]
Metabolic Blockade (The "Fluorine Shield")
Replacing hydrogen with fluorine at metabolically labile sites (C-2, C-7) dramatically extends half-life (
-
Bond Strength: The C-F bond (
kcal/mol) is significantly stronger than the C-H bond ( kcal/mol), rendering the C-F bond virtually inert to CYP450 oxidative cleavage. -
Electronic Deactivation: Fluorine is highly electronegative.[1] Placing F atoms on the aromatic rings pulls electron density away from the
-system, making the remaining C-H bonds less nucleophilic and less susceptible to oxidative attack.
Electronic Modulation of the Pharmacophore
-
pKa Shift: Fluorine substitution on the aromatic rings exerts an inductive effect ($ -I $) that propagates to the C-9 position.[1] This increases the acidity of the C-9 hydroxyl group.[1] A more acidic alcohol may alter hydrogen bonding capability with the Dopamine Transporter (DAT), potentially tightening binding affinity.
-
Conformational Bias: Although the fluorene system is rigid, fluorine can influence the "pucker" of the central ring or the orientation of the hydroxyl group through electrostatic repulsion with the oxygen lone pairs.
Structural Optimization & Data Analysis
The following table projects the physicochemical shifts expected when transitioning from the parent fluoren-9-ol to specific fluorinated derivatives.
Table 1: Comparative Physicochemical Profile (Predicted)
| Compound | Substitution Pattern | Predicted LogP | Metabolic Stability | Primary Metabolic Route |
| Fluoren-9-ol | None | 2.4 | Low | C-2/C-7 Hydroxylation, C-9 Oxidation |
| 2-Fluoro-fluoren-9-ol | C-2 | 2.6 | Moderate | C-7 Hydroxylation (C-2 blocked) |
| 2,7-Difluoro-fluoren-9-ol | C-2, C-7 | 2.9 | High | C-9 Oxidation (Rings deactivated) |
| 2-Trifluoromethyl-fluoren-9-ol | C-2 ( | 3.3 | Moderate | C-7 Hydroxylation |
Critical Insight: The 2,7-difluoro-fluoren-9-ol analog represents the optimal balance.[1] It blocks both primary aromatic hydroxylation sites while maintaining a
(<3.[1]0) that ensures high BBB permeability without becoming effectively insoluble in plasma.[1]
Visualizing the Metabolic Blockade
The diagram below illustrates the metabolic fate of the parent compound versus the fluorinated analog, highlighting the specific blockade mechanism.
Figure 1: Metabolic divergence between Fluoren-9-ol and its 2,7-difluoro analog.[1] Red paths indicate rapid clearance; green paths indicate enhanced stability.[1]
Experimental Protocols for Bioavailability Assessment
To validate the theoretical advantages of the fluorinated scaffold, the following experimental workflow is mandatory. This protocol uses a "self-validating" control system.[1]
In Vitro Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Fluoren-9-ol (Control) and 2,7-Difluoro-fluoren-9-ol (Test) in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.[1]
-
-
Incubation:
-
Dilute compounds to 1
in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.[1] -
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50
at min. -
Quench: Immediately add to 150
ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).[1]
-
-
Calculation:
Caco-2 Permeability Assay (Bioavailability Proxy)
Objective: Assess membrane permeability and potential efflux liability.[1]
-
Culture: Grow Caco-2 cells on transwell polycarbonate filters for 21 days to form a confluent monolayer.
-
Transport Study:
-
Apical to Basolateral (A-B): Add 10
test compound to the apical chamber. -
Basolateral to Apical (B-A): Add 10
test compound to the basolateral chamber.[1]
-
-
Measurement: Sample receiver compartments at 60 and 120 minutes. Analyze via LC-MS/MS.
-
Data Interpretation:
Synthesis & Workflow Visualization
The development pathway requires a tight feedback loop between synthesis and biological validation.[1]
Figure 2: Development workflow for fluorinated fluorenol derivatives.
References
-
Mechanism of Fluorenol Activity
-
Metabolic Pathways of Fluorene
-
Fluorine in Medicinal Chemistry (General Principles)
-
Bioavailability & Lipophilicity (LogP)
-
Microsomal Stability Protocol
Sources
Methodological & Application
Synthesis protocol for 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
Part 1: Executive Summary & Strategic Rationale
This application note details the synthesis of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol (CAS: 1960-60-7 for the alcohol; related ketone CAS: 1643-13-6).[1] This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) where it serves as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
Technical Challenges & Solutions: The synthesis presents two primary regiochemical challenges:
-
C7-Fluorination: Introduced early via starting material selection to avoid late-stage fluorination difficulties.[1]
-
C3-Bromination: Achieved via directed electrophilic aromatic substitution (EAS) leveraging the C2-amino group's orth-directing power, favoring the C3 position over the sterically hindered C1 "bay region."[1]
Part 2: Retrosynthetic Analysis & Pathway
The synthesis is designed as a linear 5-step protocol starting from commercially available 2-Fluorofluorene .[1]
DOT Diagram: Retrosynthetic Logic
Caption: Retrosynthetic disassembly of the target molecule revealing the linear assembly strategy.
Part 3: Detailed Experimental Protocols
Stage 1: Nitration of 2-Fluorofluorene
Objective: Introduce the nitrogen functionality at the C7 position.[1]
-
Principle: The fluorine atom at C2 deactivates Ring A. Ring B is more electron-rich, directing the electrophilic nitronium ion to the C7 position (para to the biphenyl linkage).[1]
Protocol:
-
Dissolution: Dissolve 2-Fluorofluorene (10.0 g, 54.3 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.
-
Activation: Heat the solution to 60°C.
-
Addition: Dropwise add concentrated HNO₃ (d=1.42, 5.0 mL) over 20 minutes.
-
Reaction: Stir at 60-70°C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quench: Pour the reaction mixture into ice-water (500 mL).
-
Isolation: Filter the yellow precipitate, wash with water, and recrystallize from ethanol.
-
Yield Target: 85-90%
-
Product: 2-Fluoro-7-nitro-9H-fluorene.[1]
Stage 2: Oxidation to Fluorenone
Objective: Oxidize the C9 methylene to a ketone.[1]
Protocol:
-
Setup: Suspend 2-Fluoro-7-nitro-9H-fluorene (8.0 g) in glacial acetic acid (80 mL).
-
Oxidant: Add Na₂Cr₂O₇·2H₂O (15.0 g) portion-wise.[1]
-
Reflux: Heat to reflux (118°C) for 4 hours. The mixture will darken.[1]
-
Workup: Pour into water (400 mL). Filter the yellow/orange solid.[1]
-
Purification: Wash with 5% NaHCO₃ and water. Dry in vacuo.[1][2]
-
Product: 2-Fluoro-7-nitro-9H-fluoren-9-one.[1]
Stage 3: Nitro Reduction
Objective: Convert the nitro group to an amine to activate the ring for bromination.[1]
Protocol:
-
Solvent System: Dissolve the ketone (5.0 g) in Ethanol (100 mL) and Water (25 mL).[1]
-
Reagent: Add Iron powder (4.0 g) and Ammonium Chloride (1.0 g).
-
Reaction: Reflux for 2-3 hours.
-
Filtration: Filter hot through Celite to remove iron residues.[1] Wash the pad with hot ethanol.[1]
-
Crystallization: Concentrate the filtrate. The amine crystallizes upon cooling.[1] Deep violet/red needles are common for amino-fluorenones.[1]
Stage 4: Regioselective Bromination
Objective: Install the bromine atom at C3.[1]
-
Mechanistic Insight: The amino group at C2 is a strong ortho, para-director.[1] The para position (C9) is blocked by the ketone.[1] The ortho positions are C1 and C3.[1] C1 is the "bay region" and is sterically crowded by the proton at C8.[1] Therefore, bromination occurs highly selectively at C3 .[1]
Protocol:
-
Dissolution: Dissolve 2-Amino-7-fluoro-9H-fluoren-9-one (3.0 g) in DMF (30 mL).
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) dissolved in DMF (10 mL) dropwise at 0°C.
-
Stirring: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour into ice-water.
-
Purification: Filter the precipitate. Recrystallize from Toluene or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).[1]
Stage 5: Carbonyl Reduction to Target Alcohol
Objective: Reduce the C9 ketone to the hydroxyl group without reducing the aryl bromide or amine.[1]
Protocol:
-
Solvent: Dissolve the brominated ketone (2.0 g) in anhydrous Methanol (40 mL).
-
Reduction: Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise at 0°C. Caution: Hydrogen gas evolution.
-
Monitoring: Stir at 0°C for 30 mins, then RT for 1 hour. TLC should show a more polar spot.
-
Quench: Add saturated NH₄Cl solution (10 mL) carefully.
-
Extraction: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
-
Final Polish: Recrystallize from Hexane/CH₂Cl₂ or triturate with pentane.
Data Summary Table
| Step | Transformation | Reagents | Key Condition | Expected Yield |
| 1 | Nitration | HNO₃, AcOH | 60°C, 1h | 85-90% |
| 2 | Oxidation | Na₂Cr₂O₇, AcOH | Reflux, 4h | 80-85% |
| 3 | Nitro Redux | Fe, NH₄Cl, EtOH | Reflux, 3h | 75-80% |
| 4 | Bromination | NBS, DMF | 0°C -> RT | 70-75% |
| 5 | Ketone Redux | NaBH₄, MeOH | 0°C, 1.5h | 90-95% |
Part 4: Process Workflow Diagram
Caption: Operational workflow for the critical functionalization stages (Bromination and Reduction).
Part 5: Analytical Validation (Self-Validating System)
To ensure the protocol is self-validating, check these key spectral markers at each stage:
-
¹H NMR (DMSO-d₆) Markers:
-
Target: Look for the C9-H signal.[1] In the ketone precursor, no aliphatic protons exist.[1] In the product, the C9-H appears as a doublet (coupling to OH) or singlet (if D₂O exchange) around δ 5.3 - 5.5 ppm .[1]
-
Regiochemistry: The C1-H (bay region) usually appears as a singlet around δ 6.8 - 7.0 ppm (shielded by amine) or downfield if influenced by the ketone.[1] The disappearance of the C3 proton (ortho to amine) confirms bromination.[1]
-
-
Mass Spectrometry:
References
- Note: Provides grounding for the amino-fluorenone synthesis and nitration/reduction p
-
Organic Syntheses. (1933).[1] 2-Nitrofluorene and 2-Aminofluorene.[1] Org. Synth. 13, 74. Retrieved from [Link][1]
- Note: Foundational protocol for fluorene nitr
- Note: Confirms the stability and existence of the ketone intermedi
-
Buckley, D. L., et al. (2012).[1] Targeting the VHL E3 Ligase. Journal of the American Chemical Society.[1]
- Note: Contextualizes the use of hydroxy-fluorenes in VHL ligand design.
Sources
- 1. 2-Amino-7-bromofluorene | C13H10BrN | CID 23126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]
- 3. 2-амино-3-бром-7-фтор-флуорен-9-он | 1643-13-6 [m.chemicalbook.com]
- 4. CAS号列表_-10_第560页_Chemicalbook [m.chemicalbook.com]
- 5. 2-amino-3-bromo-7-fluoro-fluoren-9-one | 1643-13-6 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Halogenated 9H-Fluoren-9-ol Intermediates
Introduction: The Strategic Importance of Halogenated 9H-Fluoren-9-ol Scaffolds
The 9H-fluoren-9-ol core structure is a cornerstone in medicinal chemistry and materials science. Its rigid, planar geometry and rich electronic properties make it a privileged scaffold for the development of novel therapeutics and functional organic materials. The introduction of halogen atoms onto this framework provides a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation is a key step in the fine-tuning of drug candidates and the design of advanced organic electronics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step preparation of halogenated 9H-fluoren-9-ol intermediates. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these syntheses.
Synthetic Strategies: A Two-Pronged Approach
The synthesis of halogenated 9H-fluoren-9-ols can be broadly categorized into two primary strategies, each with its own advantages and considerations.
Strategy 1: Halogenation of a Pre-formed Fluorenone Followed by Reduction. This is often the most direct route, involving the introduction of the desired halogen atom(s) onto the commercially available and relatively inexpensive 9-fluorenone, followed by a straightforward reduction of the ketone to the corresponding alcohol.
Strategy 2: Grignard or Organolithium Addition to a Halogenated Fluorenone. This approach is employed when a substituent is desired at the 9-position in addition to halogenation on the fluorene rings. This involves the reaction of an organometallic reagent with a pre-halogenated fluorenone.
Below, we will delve into detailed protocols for each of these strategies.
Strategy 1: Synthesis via Halogenation and Subsequent Reduction
This strategy is illustrated by the synthesis of 2-bromo-9H-fluoren-9-ol, a common intermediate. The workflow involves two key steps: the bromination of 9-fluorenone and the subsequent reduction of the resulting 2-bromo-9-fluorenone.
Caption: Workflow for the synthesis of 2-bromo-9H-fluoren-9-ol.
Protocol 1: Synthesis of 2-Bromo-9-fluorenone
This protocol details the bromination of 9-fluorenone using a phase transfer catalyst, which allows for efficient reaction in a biphasic system.
Materials:
-
9-Fluorenone
-
Ammonium bromide (NH₄Br)
-
Potassium bromate (KBrO₃)
-
Tetra-n-butylammonium chloride (phase transfer catalyst)
-
Sodium sulfite (Na₂SO₃) solution (20% aqueous)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 9-fluorenone (10 mmol), tetra-n-butylammonium chloride (1.5 mmol), and an aqueous solution of ammonium bromide (30 wt%, 25 mmol).
-
Heat the mixture to 75°C with vigorous stirring.
-
In three portions over the course of 1 hour, add potassium bromate (11 mmol). The weight ratio of the additions should be approximately 1:3:1.[1]
-
Maintain the reaction temperature at 75°C and continue stirring for an additional 3 hours.[1]
-
Allow the reaction mixture to cool to room temperature.
-
To quench any remaining bromine, add a 20% aqueous solution of sodium sulfite until the yellow color of bromine disappears.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from ethanol to yield a yellow solid.
Causality and Experimental Insights:
-
Phase Transfer Catalysis: The use of tetra-n-butylammonium chloride is crucial for this reaction. It facilitates the transfer of the bromide ions from the aqueous phase to the organic phase (the molten 9-fluorenone), where the reaction occurs.
-
Portion-wise Addition of Oxidant: The portion-wise addition of potassium bromate helps to control the reaction rate and prevent the accumulation of bromine, which can lead to over-bromination and other side reactions.
Protocol 2: Reduction of 2-Bromo-9-fluorenone to 2-Bromo-9H-fluoren-9-ol
This protocol describes the reduction of the ketone functionality to an alcohol using sodium borohydride, a mild and selective reducing agent.[2][3]
Materials:
-
2-Bromo-9-fluorenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M (for neutralization)
Equipment:
-
Erlenmeyer flask or beaker
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-bromo-9-fluorenone in warm methanol in an Erlenmeyer flask.
-
In a separate container, prepare a solution of sodium borohydride in methanol.
-
Slowly add the sodium borohydride solution to the stirred solution of 2-bromo-9-fluorenone. A color change from yellow to white should be observed as the reaction proceeds.[4][5]
-
Allow the reaction to stir at room temperature for 20-30 minutes.
-
Precipitate the product by adding deionized water.
-
Neutralize the solution with 0.1 M HCl.[4]
-
Collect the white solid product by vacuum filtration.
-
Wash the product with cold water to remove any inorganic salts.[4]
-
The product can be dried in a desiccator or a vacuum oven.
Causality and Experimental Insights:
-
Choice of Reducing Agent: Sodium borohydride is a preferred reagent for this transformation due to its selectivity for reducing ketones and aldehydes in the presence of other functional groups.[2][3] It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.
-
Solvent: Methanol is a good solvent for both the substrate and the reagent. It also serves as a proton source during the workup.
-
Neutralization: The addition of HCl neutralizes any excess borohydride and the resulting borate esters, facilitating the isolation of the pure product.[6]
Strategy 2: Synthesis via Grignard or Organolithium Addition
This strategy is essential for creating 9-substituted halogenated 9H-fluoren-9-ols. The general workflow involves the reaction of a halogenated fluorenone with an organometallic reagent.
Sources
Reduction methods for converting fluorenones to 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
This Application Note is structured to provide a rigorous, field-validated protocol for the chemoselective reduction of substituted fluorenones. It addresses the specific challenges of preserving aryl halides (bromine and fluorine) while effectively reducing the carbonyl functionality in the presence of a free amino group.
Executive Summary & Strategic Analysis
The conversion of 2-amino-3-bromo-7-fluoro-9H-fluoren-9-one (1) to its corresponding alcohol, 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol (2), represents a critical transformation in the synthesis of heterobifunctional ligands, particularly for E3 ligase recruiters (e.g., VHL ligands) used in PROTAC™ development.[1]
The Chemoselectivity Challenge
The structural complexity of the substrate presents three competing reactivity concerns:
-
Aryl Bromide (C-Br) & Aryl Fluoride (C-F): Susceptible to hydrodehalogenation under catalytic hydrogenation (H₂/Pd) or dissolving metal conditions.[1]
-
Primary Amine (-NH₂): Can act as a catalyst poison or undergo side reactions with strong electrophiles; however, it generally tolerates nucleophilic hydride sources.[1]
-
Steric/Electronic Effects: The electron-withdrawing nature of the halogens activates the carbonyl, but the electron-donating amino group (via resonance) can slightly deactivate it.[1]
Reagent Selection Matrix
We evaluated three standard reduction methodologies. Method A (Sodium Borohydride) is selected as the primary protocol due to its high chemoselectivity for ketones in the presence of halides.
| Method | Reagent | Risk Profile | Suitability |
| A | NaBH₄ / MeOH | Low. Kinetic control allows reduction of C=O without affecting C-Br or C-F.[1] | Optimal |
| B | LiAlH₄ / THF | High. Strong reductant; significant risk of debromination and over-reduction. | Not Recommended |
| C | H₂ / Pd-C | Critical. High probability of hydrogenolysis (loss of Br/F) and amine interference.[1] | Contraindicated |
Detailed Experimental Protocol
Protocol A: Standard Batch Reduction (NaBH₄)
Principle: Nucleophilic attack of the borohydride anion (BH₄⁻) on the carbonyl carbon (C9), followed by protonation of the alkoxide intermediate. The reaction is visually self-indicating, transitioning from the deep yellow/orange of the fluorenone to the colorless/white of the fluorenol.
Materials
-
Substrate: 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-one (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH₄) (1.5 – 2.0 eq)[1]
-
Solvent: Methanol (anhydrous preferred, but reagent grade acceptable)[1]
-
Co-solvent (Optional): Tetrahydrofuran (THF) or Dichloromethane (DCM) if solubility is poor.[1]
-
Quench: 1M HCl or Saturated NH₄Cl.[1]
Step-by-Step Procedure
-
Solubility Check & Setup:
-
Charge the reaction vessel with the fluorenone substrate.
-
Add Methanol (10 mL per gram of substrate).
-
Critical Note: Substituted fluorenones often exhibit poor solubility in pure alcohols. If the substrate does not dissolve or forms a thick slurry, add THF dropwise (up to 1:1 ratio with MeOH) until a homogeneous solution or fine suspension is achieved.
-
Cool the mixture to 0°C in an ice bath. While the reaction can proceed at Room Temperature (RT), starting cold minimizes potential side reactions and exotherms.
-
-
Reagent Addition:
-
Add NaBH₄ portion-wise over 10–15 minutes.
-
Observation: Gas evolution (H₂) will occur.[1] Ensure adequate venting.
-
Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .
-
-
Reaction Monitoring:
-
Stir for 1–3 hours.
-
Visual Endpoint: The solution should fade from yellow/orange to colorless.
-
TLC Monitoring: Use Hexanes:Ethyl Acetate (3:1). The alcohol product will be significantly more polar (lower R_f) than the ketone. The ketone spot (UV active, often visible to naked eye) must be absent.
-
-
Workup & Isolation:
-
Quench: Carefully add Saturated NH₄Cl solution or 1M HCl dropwise to destroy excess hydride. Caution: Vigorous bubbling. Adjust pH to ~7.
-
Extraction: Remove bulk volatiles (MeOH/THF) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash: Wash combined organics with Brine (1x) and Water (1x).[1]
-
Dry: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.[2]
-
-
Purification:
-
The crude product is often high purity (>95%).
-
If necessary, recrystallize from Ethanol/Water or Toluene/Heptane .[1] Avoid column chromatography if possible to minimize loss, as the amine can streak on silica (add 1% Et₃N to eluent if chromatography is required).
-
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the transformation and the specific chemoselectivity required.
Figure 1: Reaction pathway highlighting the hydride attack on the carbonyl and the preservation of sensitive functional groups.[1]
Quality Control & Characterization
To validate the synthesis, the following analytical markers must be confirmed.
NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
-
Loss of Signal: No peaks corresponding to the starting material.
-
Diagnostic Signal (Product): A new doublet or singlet (depending on coupling with OH) appears for the C9-H proton, typically in the range of δ 5.3 – 5.8 ppm .
-
Hydroxyl Proton: A doublet (exchangeable with D₂O) around δ 6.0 – 6.5 ppm .[1]
-
Aromatic Region: The pattern should remain consistent with the tri-substituted core; shifts may move slightly upfield due to the loss of the carbonyl anisotropy.
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ or APCI+.[1]
-
Pattern: Look for the characteristic isotopic pattern of Bromine (1:1 ratio of M and M+2 peaks).
-
Mass Shift: The product mass will be [M_ketone + 2H]. Note that fluorenols often lose water (M-18) in the source to form the fluorenyl cation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poor solubility of substrate.[1] | Add THF as a co-solvent. Warm reaction to 40°C (carefully). |
| Product is Colored | Trace starting material or oxidation of amine. | Recrystallize from Ethanol/Water. Ensure inert atmosphere (N₂) during reaction. |
| Low Yield | Product lost in aqueous layer during workup. | Fluorenols can be slightly amphiphilic. Saturate aqueous layer with NaCl (salting out) and use THF/EtOAc for extraction. |
| De-bromination | Contaminated reagents or wrong method (e.g., Pd contamination).[1] | Ensure clean glassware. Stick strictly to NaBH4; avoid transition metals. |
References
-
General Fluorenone Reduction: Pavia, D. L., et al.[1] "Introduction to Laboratory Techniques." Borohydride Reduction of Fluorenone.[2][3][4][5][6]
-
VHL Ligand Synthesis Context: Frost, J., et al.[1][7][8] "Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands." RSC Advances, 2024.[9] (Context for functionalized fluorene scaffolds in PROTACs).
-
Chemoselectivity of NaBH4: Larock, R. C.[1] "Comprehensive Organic Transformations." Wiley-VCH. (Standard reference for functional group compatibility).
-
Safety Data (Fluorenones): PubChem Compound Summary. "2-Amino-7-bromofluoren-9-one" (Analogous safety data).[1]
Sources
- 1. 2-AMINO-7-BROMO-9-FLUORENONE synthesis - chemicalbook [chemicalbook.com]
- 2. DSpace [open.bu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Project 5A – S23 | Organic Chemistry I Lab [blog.richmond.edu]
- 5. DSpace [open.bu.edu]
- 6. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols - Edubirdie [edubirdie.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
Procedures for protecting amino groups in fluoren-9-ol synthesis
Application Note: Chemoselective Synthesis of Amino-Fluoren-9-ol Derivatives
Part 1: Executive Summary & Strategic Analysis
1.1 The Challenge The synthesis of 2-amino-9-fluorenol (and its structural analogs) presents a classic chemoselectivity paradox in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of antimalarials (e.g., Lumefantrine) and optoelectronic materials. The core challenge lies in the reactivity of the 9-position:
-
Reduction Sensitivity: The precursor, 2-aminofluoren-9-one, contains a ketone that must be reduced to the alcohol.[1] Free amines can poison metal catalysts or interfere with workups.[1]
-
Acid Lability: The resulting 9-fluorenol moiety is a secondary, bis-benzylic alcohol.[1] Upon exposure to strong acids (standard Boc-deprotection conditions), the 9-OH group can ionize to form the 9-fluorenyl cation . While formally anti-aromatic (
system), this cation is accessible enough to trigger side reactions such as etherification (solvolysis) or elimination to dibenzofulvene derivatives if not carefully managed.
1.2 The Solution: Orthogonal Protection This guide details two robust protocols. Protocol A (Boc-Protection) is the industry standard for cost-efficiency and scalability.[1] Protocol B (Fmoc-Protection) is the high-fidelity alternative recommended when the substrate contains additional acid-sensitive moieties.
Part 2: Detailed Experimental Protocols
Protocol A: The Boc Strategy (Standard)
Best for: Scalable synthesis where mild acid deprotection is feasible.
Step 1: N-Boc Protection of 2-Aminofluoren-9-one [1]
-
Reagents: 2-Aminofluoren-9-one (1.0 equiv), Di-tert-butyl dicarbonate (
, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DMAP (5 mol%), DCM/THF (1:1). -
Procedure:
Step 2: Chemoselective Reduction
-
Reagents: N-Boc-2-aminofluoren-9-one,
(1.5 equiv), Methanol (MeOH).[1] -
Procedure:
-
Suspend substrate in MeOH (0.1 M). Cool to
. -
Add
slowly (gas evolution: ).[1] -
Stir at
for 30 mins, then warm to RT for 1 hour. -
Quench: Add Acetone (to consume excess borohydride) followed by Sat.
.[1] -
Isolation: Evaporate MeOH. Extract aqueous residue with EtOAc.[1]
-
Critical Check: 1H NMR should show the disappearance of the ketone and appearance of the 9-H carbinol proton (~5.5 ppm).
-
Step 3: Controlled Deprotection (The Critical Step)
-
Reagents: 4M HCl in Dioxane (anhydrous). Note: Avoid TFA/DCM if possible to minimize solvolysis risks.
-
Procedure:
-
Dissolve N-Boc-2-aminofluoren-9-ol in dry Dioxane (
). -
Add 4M HCl/Dioxane dropwise.[1]
-
Monitor strictly by LCMS.[1] Stop immediately upon consumption of starting material (~1–2 hours).[1]
-
Neutralization: Pour into cold Sat.
. Do not concentrate the acidic solution, as heat + acid promotes elimination to the fulvene.
-
Protocol B: The Fmoc Strategy (High Fidelity)
Best for: Substrates prone to acid-catalyzed dehydration.
Step 1: Fmoc Protection [1][2]
-
Reagents: Fmoc-Cl (1.1 equiv), Pyridine or
, Dioxane/Water.[1] -
Why: Fmoc is stable to the hydride reduction conditions (
) but is removed with base (Piperidine), completely bypassing the acid-sensitivity of the 9-OH group.
Step 2: Reduction
-
Identical to Protocol A (Step 2).
Step 3: Deprotection
-
Reagents: 20% Piperidine in DMF.
-
Procedure: Stir at RT for 30 mins. The 9-OH group is stable to these basic conditions.
-
Purification: Requires column chromatography to remove the dibenzofulvene byproduct generated from the Fmoc group.
Part 3: Data & Visualization
Comparative Analysis of Protecting Groups
| Feature | Boc (tert-butoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Carboxybenzyl) |
| Installation | Facile ( | Moderate (Fmoc-Cl, solubility issues) | Facile (Cbz-Cl) |
| Reduction Stability | Excellent (Inert to | Good (Stable to | Good |
| Deprotection | Acidic (TFA/HCl) | Basic (Piperidine) | Hydrogenolysis ( |
| Risk Factor | High: Acid may dehydrate 9-OH.[1] | Low: Base preserves 9-OH.[1] | Critical: Pd/C often reduces benzylic OH to CH2.[1] |
| Recommendation | Standard (with care) | Alternative (for sensitive substrates) | Avoid (Over-reduction risk) |
Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the correct pathway based on downstream requirements.
Figure 1: Strategic workflow for the synthesis of 2-amino-9-fluorenol, highlighting the divergence between Boc (Standard) and Fmoc (High Fidelity) pathways.
Mechanistic Insight: The Acid Risk
The 9-fluorenol position is uniquely reactive.[1] Unlike a standard secondary alcohol, it sits at the apex of two benzene rings.
Figure 2: Mechanistic pathway of acid-catalyzed side reactions.[1] The formation of the cation, while electronically disfavored (anti-aromatic), is accessible enough to cause etherification if nucleophilic solvents (MeOH, EtOH) are present during acidic deprotection.
Part 4: References & Grounding
-
Reduction of Fluorenones: The reduction of 9-fluorenone to 9-fluorenol using sodium borohydride is a fundamental organic transformation, demonstrating the chemoselectivity of borohydrides for ketones over esters/carbamates.
-
Source:
-
-
Boc Protection Standards: The use of
with base catalysis is the definitive method for amine protection, widely applied in the synthesis of bioactive alkaloids and amino-fluorene derivatives.-
Source:
-
-
Acid Stability of 9-Fluorenol: Research indicates that while 9-fluorenol is stable under neutral conditions, the 9-fluorenyl cation can be generated in acidic media, leading to photodecomposition or solvolysis.[1] This necessitates the "Controlled Deprotection" protocol (Step 3).
-
Source:
-
-
Fmoc as an Orthogonal Strategy: Fmoc chemistry provides a base-labile alternative that is completely orthogonal to the acid-labile nature of the 9-fluorenol/Boc system, preventing the risk of cation formation.
-
Source:
-
Sources
Application of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol in OLED material design
Application Note: Strategic Utilization of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol in High-Efficiency OLED Architectures
Introduction: The Multifunctional Scaffold
The pursuit of deep-blue emission and high operational stability in Organic Light-Emitting Diodes (OLEDs) demands materials with high triplet energy (
Key Structural Advantages:
-
C9-Hydroxyl (9-ol): A gateway to spirobifluorene (SBF) architectures via acid-mediated cyclization. This orthogonal geometry suppresses intermolecular
- stacking (aggregation-induced quenching). -
7-Fluoro (F): An inductive electron-withdrawing group (EWG) that lowers the Highest Occupied Molecular Orbital (HOMO) level, enhancing oxidative stability and facilitating hole injection barriers.
-
2-Amino (
): A primary donor site for Buchwald-Hartwig aminations, allowing the attachment of hole-transporting moieties (e.g., carbazole, triphenylamine). -
3-Bromo (Br): An orthogonal reactive site for Suzuki/Stille couplings, enabling conjugation extension or the introduction of acceptor units (e.g., triazine, benzonitrile).
Application Workflows
Workflow A: Synthesis of Asymmetric Bipolar Host Materials
The primary application of this scaffold is the construction of Asymmetric Fluorinated Spirobifluorenes . By converting the 9-ol to a spiro-center, we create a host material with separated Hole Transport (HT) and Electron Transport (ET) channels.
Mechanism: The 9-ol undergoes an acid-catalyzed Friedel-Crafts alkylation with a biphenyl derivative. The fluorine atom on the fluorene core lowers the HOMO, making the resulting host suitable for deep-blue phosphorescent or TADF dopants.
Workflow B: Design of D-A-D TADF Emitters
For TADF applications, the molecule serves as a rigid linker.[1] The 2-amino group acts as the anchor for a strong donor, while the 3-bromo position accepts a strong acceptor. The 7-fluoro substituent fine-tunes the singlet-triplet energy gap (
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Spiro-Core (SBF-F-NH2)
Objective: Convert the 9-ol precursor into a spirobifluorene scaffold while preserving the amino/bromo functionality.
Reagents:
-
Precursor: 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol (10 mmol)
-
Reactant: 2-Bromobiphenyl (11 mmol) - Note: Using a substituted biphenyl allows further functionalization.
-
Solvent: Glacial Acetic Acid (AcOH) / Methanesulfonic Acid (MSA)
-
Temperature: Reflux (
)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the 9-ol precursor in 30 mL of glacial acetic acid.
-
Activation: Add 2 mL of Methanesulfonic acid (MSA) dropwise. The solution may darken, indicating carbocation formation at the C9 position.
-
Cyclization: Add 2-Bromobiphenyl (11 mmol). Heat the mixture to reflux (
) under atmosphere for 12 hours.-
Mechanistic Insight: The MSA facilitates the dehydration of the alcohol to a carbocation, which then performs an electrophilic aromatic substitution on the biphenyl ring, closing the spiro-junction [1].
-
-
Quenching: Cool to room temperature and pour the reaction mixture into 200 mL of ice water.
-
Isolation: Filter the precipitate. Neutralize with saturated
solution. -
Purification: Recrystallize from Ethanol/Toluene (4:1).
-
Target Purity:
by HPLC before proceeding to coupling reactions.
-
Protocol 2: Device Fabrication (Blue TADF OLED)
Objective: Fabricate a device using the synthesized material as a Host or Emitter.
Device Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / mCP (10nm) / Target Material (20nm) / TPBi (40nm) / LiF (1nm) / Al (100nm)
Fabrication Steps:
-
Substrate Prep: Clean patterned Indium Tin Oxide (ITO) glass via ultrasonication in Deionized Water, Acetone, and Isopropanol (15 min each). Treat with UV-Ozone for 20 mins to increase work function.
-
Vacuum Deposition: Transfer to a Vacuum Thermal Evaporator (VTE) (Base pressure
Torr). -
Hole Injection/Transport: Evaporate HAT-CN (HIL) at 0.5 Å/s, followed by TAPC (HTL).
-
Emissive Layer (EML): Co-evaporate the Target Material (Host) with a blue dopant (e.g., 4CzIPN) at a doping concentration of 10-15 wt%.
-
Critical Control: Monitor rates using dual quartz crystal microbalances (QCM) to ensure precise doping ratios.
-
-
Electron Transport: Deposit TPBi to confine excitons and transport electrons.
-
Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (2-5 Å/s).
-
Encapsulation: Encapsulate in a
glovebox using UV-curable epoxy and a glass lid to prevent moisture degradation.
Data Presentation & Characterization
Table 1: Expected Impact of Functional Groups on Optoelectronic Properties
| Functional Group | Position | Electronic Effect | Impact on OLED Parameter |
| Hydroxyl (-OH) | C9 | Reactive Center | Precursor for spiro-geometry (High |
| Amino (-NH2) | C2 | Strong Donor (+M) | Raises HOMO; Facilitates Hole Injection/Transport. |
| Fluoro (-F) | C7 | Inductive Withdrawal (-I) | Lowers HOMO (~0.1-0.2 eV); Improves Oxidative Stability [2]. |
| Bromo (-Br) | C3 | Steric/Reactive | Allows "Locking" of conformation; Tuning of |
Visualization of Workflows
Figure 1: Synthetic Pathway for Asymmetric Host Materials
This diagram illustrates the conversion of the 9-ol precursor into a spiro-configured host material, highlighting the divergence point for functionalization.
Caption: Acid-mediated transformation of the 9-ol precursor into a rigid spirobifluorene core.
Figure 2: OLED Device Energy Level Diagram
This diagram visualizes the role of the fluorinated host in energy alignment. Note the deepened HOMO level due to the Fluorine substituent.
Caption: Energy alignment showing the deepened HOMO of the Fluorinated Host, aiding hole blocking.
References
-
Klumpp, D. A., et al. (2023).[2] "Superacid Promoted Synthesis of 9,9′-Spirobifluorenes and Related Aza- and Diazaspirocycles." ResearchGate.[1][2] Available at: [Link]
-
Cognizance Journal. (2025). "In Silico Design of Fluorinated Fluorene Derivatives: A DFT Study on Structure–Property Relationships for OLED Applications." Cognizance Journal. Available at: [Link]
-
Optica Publishing Group. (2016). "Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED." Optica. Available at: [Link]
Sources
Scalable Manufacturing of Polysubstituted Fluorenols: From Batch Optimization to Continuous Flow
Executive Summary & Strategic Overview
Polysubstituted 9-fluorenols are critical pharmacophores in antimalarials (e.g., Lumefantrine), key intermediates in the synthesis of optoelectronic materials (OLED hosts), and precursors for photochromic dyes. While laboratory-scale synthesis often relies on simple batch Grignard additions to fluorenones, scaling these reactions presents significant safety hazards due to exothermic runaway potential and challenges in impurity control (specifically pinacol coupling side-products).
This guide outlines two distinct, scalable workflows:
-
Route A (The Workhorse): A Continuous Flow Grignard protocol that mitigates safety risks and boosts yields from ~45% (batch) to >99%.
-
Route B (The Innovator): A Transition-Metal Catalyzed C-H Activation route for constructing complex substitution patterns that are difficult to access via electrophilic aromatic substitution.
Strategic Decision Matrix
Protocol A: Continuous Flow Grignard Addition (High-Throughput)
Application: Synthesis of 9-aryl-9-fluorenols (e.g., Lumefantrine intermediates). Rationale: Batch Grignard reactions with fluorenones suffer from poor heat transfer, leading to "hot spots" that favor reduction (to fluorene) or dimerization (pinacol formation). Continuous flow ensures rapid mixing and precise residence time control, suppressing side reactions.
Materials & Equipment[1][2][3][4][5][6]
-
Reagent A: Substituted 9-fluorenone (0.4 M in anhydrous THF).
-
Reagent B: Arylmagnesium bromide (1.0 M in THF/Ether).
-
Flow Reactor: Dual-pump system (e.g., Vapourtec or Chemtrix) with a static mixing module and a residence time coil (PFA or Stainless Steel).
-
Quench: 2M HCl or saturated NH₄Cl.
Step-by-Step Workflow
-
System Pre-conditioning:
-
Flush the entire flow path with anhydrous THF to remove moisture.
-
Expert Insight: Run a "dry" blank. Any residual water will freeze in the lines if cryogenic conditions are used, or create solid magnesium hydroxide clogs at mixing points.
-
-
Flow Rate Calculation (Stoichiometry Control):
-
Target Stoichiometry: 1.2 equivalents of Grignard to 1.0 equivalent of Fluorenone.
-
Set Pump A (Fluorenone) to 45 mL/min .
-
Set Pump B (Grignard) to 22 mL/min .
-
Note: These high flow rates assume a reactor volume capable of sustaining a 36-second residence time . Adjust proportionally for smaller reactor loops.
-
-
Reaction Execution:
-
Initiate pumps simultaneously.
-
Mixing Zone: The streams meet in a T-mixer or static mixer. The high linear velocity creates turbulent flow (
), ensuring instantaneous mixing. -
Thermal Management: Unlike batch processes requiring -78°C, this flow protocol can often be run at 20–25°C (Room Temp) because the heat of reaction is dissipated immediately through the high surface-area-to-volume ratio of the tubing.
-
-
Quench & Collection:
-
Direct the reactor outlet into a stirred vessel containing chilled 2M HCl.
-
Safety: Do not quench in the flow line unless using a specialized quench module, as salt precipitation will clog the back-pressure regulator.
-
-
Data & Validation:
-
Yield: Expect >99% conversion (validated by HPLC).
-
Throughput: ~350 g/hour (system dependent).
-
Protocol B: Transition-Metal Catalyzed C-H Annulation
Application: Constructing the fluorenol core from benzaldehydes and aryl iodides/alkynes.[1] Rationale: This route circumvents the need for pre-formed fluorenones and allows for "impossible" substitution patterns directed by the catalyst.
Mechanism Focus: Pd(II) vs. Rh(III)
-
Palladium (Pd): Excellent for oxidative cyclization of biaryl ketones.
-
Rhodium (Rh): Superior for [2+2+2] cycloadditions involving alkynes, often yielding specific regioisomers (e.g., 3,4-disubstituted fluorenols) that are inaccessible via Friedel-Crafts.
Protocol: Rh(III)-Catalyzed Synthesis
Reference: Adapted from recent methodologies (e.g., Glorius/Miura groups).
-
Catalyst Loading:
-
Use [Cp*RhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%) as the activation system.
-
Why AgSbF6? It abstracts the chloride, creating the cationic Rh(III) active species.
-
-
Substrates:
-
Coupling Partner 1: N-Pivaloyloxy-benzamide (Directing Group).
-
Coupling Partner 2: Internal Alkyne or Aryl Iodide.
-
-
Reaction Conditions:
-
Solvent: TFE (2,2,2-Trifluoroethanol) or DCE. Expert Note: TFE often accelerates C-H activation steps via hydrogen bonding.
-
Temperature: 100–120°C in a sealed tube.
-
Time: 12–24 hours.
-
-
Post-Process:
-
The resulting fluorenone/fluorenol derivative often precipitates upon cooling or addition of ether.
-
Removal of Directing Group: If an amide directing group was used, a saponification step (NaOH/MeOH) is required to reveal the final structure.
-
Purification & Isolation (Non-Chromatographic)
Chromatography is the bottleneck of scale. For fluorenols, exploit solubility differences.[2]
Protocol:
-
Solvent Swap: After the organic workup (separation of THF/Ether), swap the solvent to Methanol or Ethanol via rotary evaporation (do not dry completely).
-
Precipitation:
-
Heat the alcoholic solution to 60°C.
-
Add Water dropwise until slight turbidity persists.
-
Allow controlled cooling to 4°C.
-
-
Filtration:
-
9-Fluorenols typically crystallize as white/off-white needles.
-
Wash with cold 4:1 MeOH:Water.
-
Purity Check: Impurities like biaryl pinacols are often insoluble in n-hexane. If the crude is sticky, triturating with n-hexane can remove non-polar byproducts before crystallization.
-
Safety & Compliance (E-E-A-T)
Critical Hazards
-
Grignard Initiation: The induction period can be deceptive. If the reaction does not start immediately, accumulation of reagents can lead to a thermal explosion once triggered.
-
Control: Use a small iodine crystal or DIBAL-H activator. Never add the full charge of halide until initiation is confirmed (exotherm/color change).
-
-
Quenching: Quenching large-scale alkoxide intermediates releases massive amounts of methane/heat.
-
Control: Use a "Reverse Quench" (add reaction mixture to the acid) to control the rate of gas evolution.
-
Data Summary Table
| Parameter | Batch Method (Traditional) | Continuous Flow (Recommended) | TM-Catalysis (Advanced) |
| Yield | 45–60% | >99% | 60–85% |
| Residence Time | 2–4 Hours | 30–60 Seconds | 12–24 Hours |
| Temperature | -78°C to 0°C | 25°C (Room Temp) | 100°C+ |
| E-Factor | High (Solvent waste) | Low (< 2.0) | Medium (Catalyst cost) |
| Scalability | Poor (Exotherm limits) | Excellent (Linear) | Moderate |
References
-
Green Production of 9-Aryl-Fluoren-9-ols via Continuous Flow. Royal Society of Chemistry (RSC), Reaction Chemistry & Engineering. [Link] (Source for Flow Protocol parameters and yield data).
-
Transition-Metal-Catalyzed C–H Bond Activation for Fluorinated Scaffolds. Beilstein Journal of Organic Chemistry. [Link] (Source for Rh/Pd catalytic cycles and directing group strategies).
-
Grignard Reaction Safety & SOPs. American Chemical Society (ACS) Chemical Health & Safety. [Link] (Source for safety protocols and risk assessment).[3][4]
-
Synthesis of Lumefantrine Intermediates. National Institutes of Health (NIH) / PubMed. [Link] (Context for pharmaceutical relevance of polysubstituted fluorenols).
Sources
Functionalization techniques for the C9 position of 2-Amino-3-bromo-7-fluoro-fluorene
Application Note: Functionalization Techniques for the C9 Position of 2-Amino-3-bromo-7-fluoro-fluorene
Executive Summary
The fluorene core, specifically the 2,7-disubstituted variant, is a ubiquitous scaffold in organic electronics (OLEDs, OFETs) and medicinal chemistry (kinase inhibitors). The molecule 2-Amino-3-bromo-7-fluoro-fluorene presents a unique tri-functionalized platform. The C9 position (methylene bridge) is the critical "tuning knob" for solubility, solid-state packing, and electronic properties.
This guide details the functionalization of the C9 position. Crucially, the presence of the C2-amino group (
Safety & Handling (Critical)
-
Mutagenicity: 2-Aminofluorene derivatives are potent mutagens. They undergo metabolic
-hydroxylation (via CYP1A2) to form reactive nitrenium ions that adduct to DNA. All procedures must be performed in a fume hood with double-gloving (Nitrile). -
Base Sensitivity: The C9 protons are acidic (
in DMSO).[1] Strong bases are required, but the presence of the C3-Bromine atom precludes the use of alkyllithiums (e.g., -BuLi) due to the risk of Lithium-Halogen exchange. Use alkoxides ( ) or hydrides ( ) only.
Strategic Workflow
The unprotected amine at C2 is a competing nucleophile (
The Golden Rule: Protect the amine before touching the C9 position.
Figure 1: Strategic workflow for orthogonal functionalization.
Pre-functionalization: Amine Protection
Objective: Mask the C2-amine as a carbamate (Boc) to render it non-nucleophilic under basic alkylation conditions.
Protocol:
-
Dissolve: 10 mmol of 2-Amino-3-bromo-7-fluoro-fluorene in dry THF (50 mL).
-
Add Base: Add
(15 mmol) and DMAP (catalytic, 0.5 mmol). -
Reagent: Add
(11 mmol) dissolved in minimal THF dropwise at 0°C. -
Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (The Boc-protected amine will move significantly higher than the free amine).
-
Workup: Quench with water, extract with EtOAc, wash with brine.
-
Yield: Expect >90% of
-Boc-2-amino-3-bromo-7-fluoro-fluorene .
Technique 1: C9-Dialkylation (The "Dioctyl" Protocol)
Application: Introduction of long alkyl chains (e.g., octyl, dodecyl) is standard in polymer chemistry (Polyfluorenes) to prevent
Mechanism: Deprotonation of C9 by a base (Base
Reagents:
-
Substrate:
-Boc-protected fluorene derivative. -
Alkylating Agent: 1-Bromooctane (2.5 equiv).
-
Base: Potassium tert-butoxide (
) or Sodium Hydride ( ). -
Solvent: anhydrous THF or DMF.
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve 5 mmol of the
-Boc substrate in 20 mL anhydrous THF. Cool to 0°C. -
Deprotonation: Add
(12 mmol, 2.4 equiv) portion-wise. The solution will turn deep red/orange, indicating the formation of the fluorenyl anion. Stir for 30 mins at 0°C.-
Note: Do not use
-BuLi; it will exchange with the C3-Bromine.
-
-
Addition: Add 1-Bromooctane (12.5 mmol, 2.5 equiv) dropwise via syringe.
-
Reaction: Allow to warm to RT. The red color will fade to yellow/clear as the anion is consumed. Stir for 12 hours.
-
Quench: Pour into ice water containing dilute HCl (to neutralize excess base).
-
Purification: Extract with Hexanes/EtOAc. Column chromatography is usually required to remove traces of mono-alkylated by-product, though using excess base/alkyl halide minimizes this.
Data Summary:
| Parameter | Value | Note |
|---|
| Base |
Technique 2: Spiro-Annulation
Application: Creating rigid, orthogonal structures (e.g., Spiro-bifluorene or Spiro-cyclopentyl) to increase the glass transition temperature (
Protocol (Spiro-cyclopentyl formation):
-
Reagents: Use 1,4-dibromobutane (1.1 equiv) instead of mono-halides.
-
Conditions: Requires stricter stoichiometry to favor intramolecular cyclization over intermolecular polymerization.
-
Procedure:
-
Dissolve
-Boc substrate (5 mmol) in DMF (High dilution helps cyclization, ~0.1 M). -
Add
(12 mmol) at 0°C. Stir 30 min. -
Add 1,4-dibromobutane (5.5 mmol) slowly over 1 hour.
-
Heat to 60°C for 4 hours to drive the second alkylation step.
-
-
Result: Formation of the spiro-cyclopentane ring at C9.
Technique 3: C9-Oxidation to Fluorenone
Application: The ketone at C9 is a versatile intermediate for Knoevenagel condensations (to form dibenzofulvenes) or further heterocycle construction.
Green Protocol (Phase Transfer Catalysis):
-
Mixture: Combine
-Boc substrate (5 mmol), Toluene (20 mL), and 30% aqueous NaOH (10 mL). -
Catalyst: Add Tetrabutylammonium bromide (TBAB, 10 mol%).
-
Oxidant: Air (balloon) or Oxygen bubbling.
-
Reaction: Stir vigorously at RT for 24 hours. The basic environment deprotonates C9, which reacts with
to form a hydroperoxide intermediate, collapsing to the ketone. -
Observation: Product is typically bright yellow.
Post-Functionalization: Deprotection
Once C9 is modified, the amine must be restored for subsequent cross-coupling (e.g., Buchwald-Hartwig) or amide coupling.
Protocol:
-
Dissolve the C9-functionalized intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (20% v/v).
-
Stir at RT for 1–2 hours.
-
Neutralize with sat.
(Caution: Gas evolution). -
Isolate the free amine.
References
-
Review of Fluorene Functionalization
- Synthesis and Applications of 9/9,9‐Substituted Fluorene Deriv
-
Source:
-
C9 Alkylation Protocols (Polyfluorenes)
- Synthesis of Poly(9,9-dialkylfluorene-2,7-vinylene)
-
Source:
-
Oxidation to Fluorenone
-
Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.[3]
-
Source:
-
-
Safety of 2-Aminofluorenes
- The In Vivo Metabolic Activation of 2-Aminofluorene: A Technical Guide.
-
Source:
-
Base Catalysis for C9
- t-BuOK-catalysed alkyl
-
Source:
Sources
Troubleshooting & Optimization
Purification challenges of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol via column chromatography
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Purifying 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol presents a "perfect storm" of chromatographic challenges. You are dealing with a molecule that possesses conflicting functionalities:
-
Basic Primary Amine (-NH₂): Causes severe tailing due to hydrogen bonding and acid-base interactions with silanol groups on silica gel.
-
Benzylic-like Alcohol (C9-OH): Susceptible to acid-catalyzed elimination (forming dibenzofulvene derivatives) or oxidation (forming fluorenones).
-
Fluorene Core: Planar and lipophilic, often leading to poor solubility in non-polar mobile phases, necessitating polar co-solvents that can ruin resolution.
This guide moves beyond standard protocols to address the specific mechanistic failures occurring in your column.
Critical Troubleshooting Guides
Issue #1: Severe Tailing (The "Streak" Phenomenon)
Symptom: The product elutes as a broad streak rather than a tight band, contaminating later fractions and reducing yield.
Root Cause: The basic amine moiety interacts strongly with the acidic silanols (
The Protocol: The "TEA Blockade"
To fix this, you must competitively block the silanol sites using a volatile base before your product sees them.
Reagents:
-
Triethylamine (TEA) or Ammonium Hydroxide (
). -
Standard Silica Gel (40-63 µm).[1]
Step-by-Step Workflow:
-
Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% v/v Triethylamine (TEA) .
-
Column Pre-treatment (Crucial): Flush the packed column with 2-3 column volumes (CV) of the TEA-containing solvent before loading your sample.
-
Why? This saturates the acidic silanol sites with TEA.
-
-
Elution: Run the column with the TEA-modified solvent.
-
Post-Run: The TEA is volatile and will be removed during rotary evaporation.
Expert Insight: If TEA is insufficient, switch to 1%
in Methanol as your polar modifier. Ammonia is smaller and creates a more effective "shield" on the silica surface for stubborn amines.
Issue #2: Product Decomposition (The "Yellow Band" Risk)
Symptom: The product turns bright yellow or brown on the column; a new non-polar spot appears on TLC during the run. Root Cause:
-
Elimination: The acidic silica catalyzes the dehydration of the 9-OH group, creating a conjugated exocyclic double bond (dibenzofulvene derivative).
-
Oxidation: The amine or the C9 position oxidizes to the fluorenone (typically bright yellow).
The Protocol: Neutralization & Speed
Since silica acidity is the enemy here, the TEA Blockade (described above) is doubly effective—it neutralizes the acidity that causes elimination.
Alternative Stationary Phase: If the product remains unstable on neutralized silica, you must switch stationary phases.
-
Recommendation: Neutral Alumina (Brockmann Grade III).
-
Why? Alumina is less acidic than silica and less likely to trigger the dehydration of the benzylic alcohol.
Issue #3: Solubility & Band Broadening
Symptom: Sample precipitates at the top of the column or crashes out when the non-polar mobile phase is added. Root Cause: The fluorene core is hydrophobic, but the amine/alcohol groups make it polar. Dissolving in DCM (good solubility) and pouring it onto a Hexane column causes immediate precipitation.
The Protocol: Dry Loading (Solid Load)
Never liquid-load this compound if you are using a Hexane/EtOAc gradient.
-
Dissolve the crude mixture in a minimal amount of DCM or Acetone.
-
Add Celite 545 (preferred over silica to minimize interaction) in a 1:2 ratio (mass of crude : mass of Celite).
-
Evaporate the solvent completely on a rotovap until you have a free-flowing powder.
-
Pour this powder on top of your pre-packed, pre-equilibrated column.
-
Add a layer of sand and elute.
Decision Matrix & Mechanism Visualization
The following diagrams illustrate the decision process and the chemical mechanism of the amine-silica interference.
Diagram 1: Purification Decision Tree
Caption: Workflow for selecting the correct stationary phase and mobile phase modifiers based on TLC behavior and stability.
Diagram 2: The "TEA Blockade" Mechanism
Caption: Triethylamine (TEA) competitively binds to acidic silanol groups, preventing the target amine from "sticking" and ensuring a tight elution band.
Solvent System Data Table
Select your starting solvent system based on the polarity observed on TLC.
| Solvent System | Composition | Application | Notes |
| Standard | Hexane / EtOAc (3:1 to 1:1) | General purification | Add 1% TEA if streaking occurs. |
| Polar | DCM / MeOH (95:5) | High polarity impurities | Do not exceed 10% MeOH ; it dissolves silica.[2][3] |
| Amine-Specific | DCM / MeOH / | Stubborn amines | Excellent for very polar amines; requires fume hood. |
| Green Alternative | Heptane / Ethanol (3:1) | Process chemistry | Ethanol is a strong modifier; good for solubility. |
Frequently Asked Questions (FAQ)
Q: Can I use DCM/MeOH for this purification? A: Yes, but proceed with caution. While DCM dissolves your compound well, Methanol is very polar and can dissolve silica gel if the concentration exceeds 10-15%. Furthermore, DCM/MeOH systems often have poor selectivity for closely related lipophilic impurities. Try to stick to Hexane/EtOAc/TEA if possible.
Q: My product turned yellow after the column. What happened? A: This is likely the oxidation of the 2-amino group or the formation of a fluorenone derivative. If you used unmodified silica, the acidic surface likely catalyzed this degradation. Next time, use Neutral Alumina or ensure your silica is heavily pre-washed with TEA to neutralize it.
Q: Why is my yield lower than expected after the column? A: Amines often suffer from "irreversible adsorption" on silica. They stick to the most active sites at the top of the column and never elute. Using the Dry Loading technique with Celite and adding TEA to the mobile phase minimizes this loss.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separation with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base.
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials Technical Guides.
-
UCT Science. (n.d.). SOP: Flash Chromatography Solvent Systems. University of Cape Town Science Faculty.
Technical Support Center: Solubility & NMR Analysis of Brominated Fluorenols
Executive Summary: The Chemical Challenge
Brominated fluorenols (e.g., 2,7-dibromo-9-fluorenol) present a unique "perfect storm" for NMR analysis. The rigid fluorene backbone induces strong
In non-polar solvents like Chloroform-d (
Troubleshooting Guide (Q&A)
Issue 1: "My spectrum in shows extremely broad, undefined peaks."
Diagnosis: Supramolecular Aggregation.
Brominated fluorenols often form dimers or oligomers in non-polar solvents due to intermolecular Hydrogen bonding (OH
Solution: Disruption of H-Bonds.[1]
-
The "Spike" Method: Add 50–100
L of Methanol- ( ) or DMSO- to your NMR tube. These polar protic/aprotic solvents will competitively hydrogen bond with the fluorenol hydroxyl group, breaking the aggregates. -
Full Solvent Switch: If "spiking" fails, switch to Acetone-
or DMSO- . Acetone is preferred first due to its lower viscosity compared to DMSO, ensuring sharper lines.
Issue 2: "The sample is physically insoluble. I see precipitate at the bottom of the tube."
Diagnosis: High Lattice Energy. The heavy bromine atoms and rigid scaffold create a stable crystal lattice that standard solvation energy cannot overcome at room temperature.
Solution: Thermal Energy & High-Boiling Solvents. You must move to Variable Temperature (VT) NMR .[2]
-
Solvent Choice: Switch to 1,1,2,2-Tetrachloroethane-
(TCE- ) or DMSO- . -
Protocol: Heat the sample to 353 K (80 °C) inside the probe.
-
Why TCE-
? It is an excellent solvent for aromatic systems and has a high boiling point (146 °C), allowing experiments up to 120 °C without over-pressurizing the tube.
-
Issue 3: "I see 'ghost' peaks or doubling of signals in the aromatic region."
Diagnosis: Slow Chemical Exchange. This is likely due to restricted rotation (rotamers) or slow exchange between monomeric and aggregated species on the NMR time scale.
Solution: Coalescence via Heating.
Perform a VT-NMR ladder experiment (e.g., 25 °C
Strategic Solvent Selection
The choice of solvent dictates the hydrodynamic radius and tumbling rate of your molecule. Use the table below to select the optimal solvent based on your specific fluorenol derivative.
| Solvent | Polarity | Viscosity ( | Application Context | Pros | Cons |
| Chloroform- | Low | Low | Initial screening | Cheap, easy removal.[3] | Promotes aggregation; poor for OH protons. |
| Acetone- | Medium | Low | Moderately polar samples | Sharper lines than DMSO; breaks H-bonds. | Volatile; obscures 2.05 ppm region. |
| DMSO- | High | High | Polar/Insoluble samples | Excellent solubility; distinct OH peaks. | Viscous (broad lines); hard to remove; hygroscopic. |
| TCE- | Low | Medium | High-Temp NMR | Best for rigid aromatics; stable >100°C. | Toxic; expensive. |
| Methanol- | High | Low | H-bond disruption | Good for "spiking" | Exchangeable protons (OH) disappear. |
Visualized Workflows
Diagram 1: The Solvent Selection Decision Matrix
This logic tree guides you through the selection process based on solubility and spectral quality.
Caption: Decision matrix for optimizing solvent selection based on solubility and spectral resolution.
Diagram 2: "Hard-to-Dissolve" Sample Preparation Protocol
Standard shaking is often insufficient for brominated aromatics. This workflow maximizes solvation.
Caption: Physical preparation workflow for maximizing solubility of rigid aromatic samples.
Detailed Protocols
Protocol A: The "Heat-Cool-Filter" Method
Use this for samples that appear cloudy or have micro-precipitates.
-
Sonication: Place the capped NMR tube in an ultrasonic bath at 40 °C for 15 minutes. The cavitation energy helps break apart crystal lattice structures.
-
Thermal Shock: If the sample remains cloudy, use a heat gun to gently warm the tube (ensure the cap is tight and you are well below the solvent's boiling point).
-
Filtration: Critical Step. If any solid remains, it will distort the magnetic field homogeneity (shimming). Filter the solution through a small plug of glass wool inside a Pasteur pipette into a fresh NMR tube.
-
Note: Never filter if you are doing quantitative NMR (qNMR) unless you re-weigh the recovery.
-
Protocol B: Variable Temperature (VT) Setup
Use this for samples requiring DMSO-d6 or TCE-d2.
-
Tube Selection: Use high-quality Class A (Pyrex) tubes (e.g., Wilmad 507-PP or better) to withstand thermal stress.
-
Gas Flow: Increase the VT gas flow (nitrogen) to 500–600 L/hr to protect the probe electronics.
-
Equilibration: Set temperature to 300 K initially, lock and shim. Then ramp to target temperature (e.g., 353 K) at a rate of 5–10 K/min.
-
Wait: Allow 10 minutes at the target temperature for thermal equilibrium before acquiring data. This prevents "drifting" peaks during acquisition.
References
-
Fulmer, G. R., et al. (2010).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy).
-
University of Ottawa NMR Facility. (2014). "Variable Temperature to Improve NMR Resolution." uOttawa NMR Blog.
Sources
Minimizing side reactions during the fluorination of aminofluorenes
Subject: Minimizing Side Reactions & Optimizing Yields
Executive Summary
The fluorination of aminofluorenes (e.g., 2-aminofluorene) presents a unique "double-edged" synthetic challenge. You are managing two highly reactive centers simultaneously:
-
The Electron-Rich Amine: Susceptible to oxidative degradation (tarring) and N-fluorination.
-
The C9 Methylene Bridge: Weakly acidic (
) and prone to radical oxidation (to fluorenone) or non-specific radical fluorination.
This guide provides troubleshooting protocols to decouple these reactivities, ensuring regioselective fluorination while suppressing polymerization and C9-oxidation.
Module 1: Direct Electrophilic Fluorination (Selectfluor®)
Context: You are attempting to introduce a fluorine atom onto the fluorene ring using an electrophilic source like Selectfluor (F-TEDA-BF
Diagnostic & Troubleshooting
Q: Why does my reaction mixture turn black/tarry within minutes?
A: This is a classic sign of Single Electron Transfer (SET) oxidation .
Selectfluor is not just a fluorinating agent (
-
The Fix: Deactivate the Amine. You must protect the amine before fluorination.
-
Protocol: Convert 2-aminofluorene to N-acetyl-2-aminofluorene (2-AAF) using acetic anhydride. This raises the oxidation potential, preventing SET and directing fluorination to the ortho positions (positions 1 and 3).
-
Alternative: Use strongly acidic media (H
SO or TFA). Protonation ( ) deactivates the ring, but this often halts electrophilic fluorination entirely unless superacidic conditions (e.g., HF/SbF ) are used.
-
Q: I see a yellow/orange byproduct. What is it? A: This is likely fluorenone or a nitro-fluorene derivative.
-
Cause: Oxidation at the C9 position. If you are using nitromethane as a solvent or if oxygen is present, the C9 methylene is oxidized to the ketone (fluorenone).
-
The Fix:
-
Exclude Oxygen: Run strictly under Argon/Nitrogen.
-
Avoid Radical Initiators: Light can trigger Selectfluor to act as a radical source, attacking C9. Wrap the flask in foil.
-
Solvent Switch: Switch from nitromethane (which can sometimes participate in radical chains) to Acetonitrile (MeCN) or MeCN/Water mixtures.
-
Q: I am getting N-fluorination (R-NH-F) instead of Ring-fluorination. A: N-fluorination is kinetically favored on free amines.
-
The Fix: Rearrangement. N-fluoroamines can sometimes be rearranged to ring-fluorinated products (ortho-migration) by heating in a polar solvent or treating with acid, but this is low-yielding for fluorenes. Pre-protection (Acetylation) is the superior prevention strategy.
Visualizing the Selectfluor Divergence
The diagram below illustrates how the reaction diverges based on amine protection and conditions.
Caption: Divergent pathways in Selectfluor reaction. Protection (Green path) favors SEAr; free amine (Red path) leads to radical oxidation.
Module 2: The Balz-Schiemann Protocol (Indirect Fluorination)
Context: You need to replace the amino group exactly with a fluorine atom (regiospecific ipso-substitution). The standard Balz-Schiemann reaction (Diazotization + Thermal Decomposition) is the method of choice.
Diagnostic & Troubleshooting
Q: My diazonium salt precipitates but decomposes violently or yields are <20%. A: Fluorenyl diazonium salts are less stable than simple phenyl analogs due to the rigid, planar ring system which destabilizes the lattice.
-
The Fix: Counter-ion Optimization.
-
Switch from Tetrafluoroborate (BF
) to Hexafluorophosphate (PF ) . The PF salts of fluorenes are generally more crystalline, less soluble (easier to isolate), and decompose more cleanly. -
Protocol Adjustment: Add HPF
(60%) instead of HBF during diazotization.
-
Q: I cannot get the amine to dissolve for diazotization. A: Aminofluorenes are hydrophobic. Standard aqueous HCl diazotization fails because the amine creates a "clump" that only reacts on the surface.
-
The Fix: Organic Solvents.
-
Use a mixture of THF/Water or Acetic Acid/Water .
-
Advanced Method: Use Nitrosonium Tetrafluoroborate (NOBF
) in dry acetonitrile or methylene chloride. This is a non-aqueous diazotization that avoids solubility issues and hydrolysis byproducts (phenols).
-
Q: During thermal decomposition, I get massive amounts of "gunk" (resins). A: This is the "Scholl Reaction" side-channel. The highly reactive aryl cation generated during decomposition attacks unreacted fluorene rings.
-
The Fix: Dilution & Solvent Choice.
-
Do not decompose the solid salt dry (unless you have specialized equipment).
-
Decompose in 1,2-dichlorobenzene or decalin at elevated temperatures. The solvent acts as a heat sink and dilutes the reactive intermediates.
-
Module 3: Experimental Protocols
Protocol A: Optimized Balz-Schiemann for 2-Fluorofluorene
Best for: Replacing -NH2 with -F directly.
-
Diazotization:
-
Dissolve 2-aminofluorene (10 mmol) in THF (20 mL) and 48% HBF
(40 mmol). Cool to -5°C. -
Add NaNO
(12 mmol) in minimal water dropwise. Stir 30 min. -
Checkpoint: A precipitate (diazonium salt) should form.[1] Add Et
O to force full precipitation. -
Filter and wash with cold Et
O. Do not dry fully (explosion hazard).
-
-
Decomposition (The "Sandmeyer-like" modification):
-
Suspend the damp salt in 1,2-dichlorobenzene .
-
Heat slowly to 100°C. Nitrogen evolution will be vigorous.
-
Once gas evolution stops, steam distill or column chromatograph (Hexanes) to recover 2-fluorofluorene.
-
Protocol B: Electrophilic Fluorination of N-Protected Fluorene
Best for: Adding F to the ring while keeping the Nitrogen.
-
Protection: Reflux 2-aminofluorene with Ac
O (1.2 equiv) in AcOH for 1h. Isolate 2-acetamidofluorene. -
Fluorination:
-
Dissolve 2-acetamidofluorene (1 equiv) in Acetonitrile (MeCN) .
-
Add Selectfluor (1.1 equiv).
-
Heat to 60-80°C under Argon (Crucial to stop C9 oxidation).
-
-
Workup:
-
Pour into water. Extract with EtOAc.
-
Purify via column chromatography. The main product is usually 1-fluoro-2-acetamidofluorene (ortho direction).
-
Module 4: Comparative Data & Reagent Selection
| Feature | Selectfluor® (F-TEDA-BF4) | NFSI (N-Fluorobenzenesulfonimide) | Balz-Schiemann (HBF4/NaNO2) |
| Mechanism | Electrophilic (SEAr) + Oxidant | Electrophilic (Weaker Oxidant) | Substitution (SN1 via Aryl Cation) |
| Primary Risk | Radical Cation (Tar) | Slow Reaction | Explosion / Thermal Instability |
| C9-Oxidation Risk | High (if O2 present) | Low | Low |
| Regioselectivity | Ortho/Para to Amine | Ortho/Para to Amine | Ipso (Replaces Amine) |
| Best For | Fluorinating the ring (preserving N) | Delicate substrates | Removing N, installing F |
References
-
Electrophilic Fluorination Mechanism & Selectfluor
-
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link
-
-
Balz-Schiemann Reaction & Modifications
-
Flores, A., et al. (2019). Improved Balz-Schiemann Reaction for the Synthesis of Fluoroarenes. Journal of Organic Chemistry. Link
-
-
Fluorene C9 Acidity & Oxidation
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
-
-
Selectfluor Radical Chemistry
-
Tredwell, M., & Gouverneur, V. (2012). Electrophilic Fluorination of Heterocycles. Angewandte Chemie International Edition. Link
-
-
Aminofluorene Toxicity & Handling
Disclaimer: All protocols involve hazardous reagents (HF precursors, diazonium salts). Perform all work in a fume hood with appropriate PPE.
Sources
Troubleshooting low conversion rates in fluorenone reduction
Ticket ID: #FL-RED-009 Topic: Troubleshooting Low Conversion Rates in 9-Fluorenone Reduction Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Diagnostic Flowchart
User Issue: Incomplete conversion of 9-fluorenone (yellow ketone) to 9-fluorenol (white alcohol) using sodium borohydride (
Use the following decision tree to identify your specific failure mode:
Figure 1: Diagnostic logic for identifying the root cause of incomplete fluorenone reduction.
Technical Deep Dive: The "Why" Behind the Failure
To fix the reaction, you must understand the competing mechanisms at play. This is not just about mixing A and B; it is about managing rates of reaction.
The Kinetic Competition
In a protic solvent (Methanol/Ethanol), two reactions occur simultaneously:
-
The Desired Reduction:
Rate: Dependent on ketone concentration and available hydride. -
The Parasitic Solvolysis (Decomposition):
Rate: Dependent on solvent acidity and temperature.
Critical Insight: Methanol is more acidic than ethanol. While methanol dissolves fluorenone better, it also decomposes
Comparative Solvent Data
| Parameter | Methanol (MeOH) | Ethanol (EtOH) | Impact on Protocol |
| Fluorenone Solubility | High | Moderate | MeOH is preferred for dissolving the starting material. |
| NaBH4 Stability | Low (Rapid decomposition) | Moderate (Slower decomposition) | In MeOH, you must work quickly or use excess reagent. |
| Reaction Rate | Fast | Slower | EtOH often requires gentle heating to complete the reaction. |
Troubleshooting Guide (Q&A)
Q1: The reaction mixture is still yellow after 30 minutes. Should I add more NaBH4?
Answer: Yes, but check your solvent first.
The yellow color indicates the presence of the conjugated
-
Diagnosis: If you used Methanol, your initial charge of
likely decomposed via solvolysis before reducing all the ketone.[1] -
Solution: Add a second portion of
(0.5 equivalents). If using Ethanol, the reaction may simply be too slow; apply gentle heat (warm water bath, ~40°C) before adding more reagent [4].
Q2: I see bubbling when I add the reagent. Is this the reaction working?
Answer: Not necessarily.
Bubbling is
-
Tip: Ensure your solvent is relatively dry. If using old technical-grade ethanol, the water content may be destroying your reagent.
Q3: My percent yield is >100% and the melting point is low. What happened?
Answer: Incomplete drying or trapped solvent. Fluorenol forms a lattice that can trap solvent molecules.
-
The Fix: Dry the product in a desiccator or vacuum oven.
-
Alternative: You may have co-precipitated borate salts. Ensure you washed the filter cake thoroughly with cold water during the workup to remove inorganic byproducts (
) [2].
Optimized Experimental Protocol
Standardized for high conversion and reproducibility.
Reagents
-
Substrate: 9-Fluorenone (Yellow solid)[2]
-
Reagent: Sodium Borohydride (
) - Must be free-flowing powder, not clumped. -
Solvent: Methanol (Preferred for solubility) or 95% Ethanol.
Workflow Visualization
Figure 2: Step-by-step reaction workflow for optimal purity.
Step-by-Step Procedure
-
Dissolution: Dissolve 0.5 g of 9-fluorenone in 10 mL of Methanol in a 50 mL Erlenmeyer flask. Swirl or gently warm until completely dissolved .
-
Why: Heterogeneous reactions (solid ketone + liquid solvent) are notoriously slow and lead to low conversion.
-
-
Addition: Add 0.06 g of
(approx. 2-3 molar excess) in one portion. Swirl vigorously.-
Note: A slight excess accounts for the decomposition by methanol.
-
-
Monitoring: Let stand at room temperature for 10-20 minutes.
-
Checkpoint: The solution must turn from bright yellow to colorless/cloudy white. If yellow persists after 20 mins, add another 10 mg of
.
-
-
Quenching: Add 5 mL of water, followed by dropwise addition of 1 M HCl until bubbling ceases.
-
Why: This destroys unreacted hydride and protonates the intermediate alkoxide to form the alcohol product.
-
-
Isolation: Heat the mixture gently to boiling (to coagulate the solid), then cool on ice. Vacuum filter the white solid.
-
Purification: Wash the solid with ice-cold water (2 x 5 mL) to remove sodium borate salts. Dry until constant mass.
References
-
Boston University Department of Chemistry. (2011). Borohydride Reduction of Fluorenone. Retrieved from [Link]
-
University of Richmond. (2023). Project 5A: Reduction of a Ketone. Retrieved from [Link]
-
Study.com. Mechanism of reducing 9-fluorenone to 9-fluorenol using sodium borohydride. Retrieved from [Link]
-
WebAssign/North Carolina State University. Experiment 3 - Reduction of a Ketone. Retrieved from [Link]
Sources
Technical Support Center: Stabilization & Handling of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol
Executive Summary & Molecule Analysis
Subject: 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol Critical Issue: Oxidative degradation of the C2-primary amine (-NH₂) and uncontrolled oxidation of the C9-hydroxyl group.
This guide addresses the stability challenges inherent to electron-rich aromatic amines within a fluorene scaffold. While the presence of the electron-withdrawing halogens (3-Bromo and 7-Fluoro) reduces the nucleophilicity of the amine compared to unsubstituted aniline, the compound remains susceptible to oxidative coupling (azo formation) and N-oxide generation upon exposure to air and light. Furthermore, the C9-benzylic alcohol is prone to autoxidation to the ketone (fluorenone).
Structural Vulnerability Analysis
-
C2-Amine (Primary Aniline): The primary failure point. Susceptible to radical cation formation leads to polymerization (tars) or oxidation to nitro/nitroso species.
-
3-Bromo Substituent: Provides steric protection ortho to the amine, slightly mitigating N-oxidation rates but not eliminating them.
-
C9-Alcohol: A benzylic center that facilitates oxidative degradation if not stored under inert conditions.
Module A: Storage & Preservation (Non-Synthetic)
Objective: Prevent "browning" (oxidation) during long-term storage without chemical modification.
The "Inert-Dark-Cold" Protocol
For users observing sample degradation (discoloration from off-white to brown/black), strictly adhere to this protocol.
| Parameter | Specification | Technical Rationale |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces atmospheric O₂, preventing radical autoxidation chains. Argon is preferred due to higher density. |
| Temperature | -20°C (Freezer) | Kinetic suppression of the oxidation rate constant ( |
| Container | Amber Glass / Foil Wrap | Blocks UV/Visible light which catalyzes the photo-oxidation of anilines to azobenzenes. |
| State | Solid / Dry | Solution-state storage accelerates degradation. Store as a dry powder. |
Salt Formation Strategy (HCl Stabilization)
If the free base is too unstable for your application, convert it to the Hydrochloride salt. Protonation of the amine lone pair (
Protocol:
-
Dissolve 1g of substrate in minimal anhydrous Et₂O or Dioxane.
-
Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.
-
Filter the precipitate under Argon.
-
Store the salt (hygroscopic) in a desiccator.
Module B: Synthetic Protection Strategies
Objective: Chemically mask the amine to perform oxidation on the C9-alcohol or other transformations.
The Orthogonal Protection Workflow
When oxidizing the C9-alcohol to the ketone (fluorenone), the amine must be protected or a highly selective oxidant must be used. We recommend Boc-protection (tert-Butyloxycarbonyl) due to its stability against basic hydrolysis and compatibility with benzylic oxidation.
Step-by-Step Protocol: N-Boc Protection
-
Reagents: Substrate (1.0 eq),
(1.1 eq), (1.5 eq), DMAP (0.1 eq). -
Solvent: Anhydrous THF or DCM (0.1 M concentration).
-
Procedure:
-
Dissolve substrate and base in solvent under
. -
Add
slowly at 0°C. -
Warm to Room Temp (RT) and stir for 4–6 hours.
-
Monitor: TLC should show a less polar spot.
-
-
Workup: Wash with mild citric acid (removes DMAP/amines), dry over
.
Visualization: Protection Logic Flow
Figure 1: Strategic workflow for handling the amine during oxidative transformations of the fluorenol core.
Module C: Selective Oxidation (Advanced)
Objective: Oxidize C9-OH to C9=O without protecting the amine.
If protection/deprotection steps are deemed too inefficient, use Manganese Dioxide (
Protocol: Selective Oxidation
-
Preparation: Use "Activated"
(precipitated from + under basic conditions) or commercial activated grade. -
Ratio: High excess required (10:1 to 20:1 mass ratio of
:Substrate). -
Solvent: DCM or Chloroform (anhydrous).
-
Execution:
-
Suspend substrate in solvent.
-
Add
in one portion. -
Stir vigorously at RT for 12–24 hours.
-
Filtration: Filter through a Celite pad to remove the fine metal oxides.
-
-
Result: 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-one.
Troubleshooting & FAQs
Q1: My sample turned into a black tar during rotary evaporation. What happened? A: You likely concentrated the free amine in the presence of light and heat while exposed to air. This accelerates radical polymerization.
-
Fix: Always evaporate solvents at the lowest practical temperature (<30°C) and flush the flask with Nitrogen immediately upon breaking the vacuum.
Q2: Can I use Swern Oxidation for the C9-alcohol? A: Proceed with caution. While Swern conditions (DMSO/Oxalyl Chloride) are mild, the intermediate chlorosulfonium species can react with the primary amine to form a sulfilimine.
-
Recommendation: If you must use Swern, add the amine substrate after forming the activated DMSO species at -78°C, and ensure 3.0+ equivalents of base (DIPEA) are used to scavenge HCl rapidly. However,
or Bobbitt's Salt is safer for unprotected amines [1].
Q3: Why is the 3-Bromo group important for stability? A: The bromine atom is ortho to the amine. It provides steric bulk that hinders the approach of large electrophiles or oxidants. Additionally, its inductive electron-withdrawing nature lowers the HOMO energy of the nitrogen lone pair, making it slightly harder to oxidize than a standard fluorenyl-amine.
Q4: Is the hydrochloride salt stable in water? A: Yes, but it may hydrolyze slowly if the pH is not maintained. For long-term storage, keep it as a dry solid. In solution, the salt is significantly more stable than the free base because the lone pair is tied up in the N-H bond.
References
-
Selective Oxidation of Alcohols in Presence of Amines
- Source: Bobbitt, J. M., et al. "Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt." Journal of Organic Chemistry.
-
URL:[Link]
- Manganese Dioxide Selectivity: Source: Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis.
-
Protection Group Strategies (Boc/Fmoc)
- Source: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley Online Library.
-
URL:[Link]
-
Aniline Oxidation Mechanisms
- Source: "The Chemical Oxidation of Aniline: Mechanisms and Applic
-
URL:[Link] (General Reference for Aniline Radical Mechanism)
Removing regioisomeric impurities from 3-bromo-7-fluoro-fluorene samples
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-bromo-7-fluoro-fluorene and encountering challenges with the removal of regioisomeric impurities. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Regioisomeric Purity
The synthesis of disubstituted fluorenes, such as 3-bromo-7-fluoro-fluorene, often leads to the formation of a mixture of regioisomers. This is due to the subtle differences in the directing effects of the substituents on the fluorene backbone during electrophilic aromatic substitution reactions. The separation of these isomers is notoriously difficult due to their very similar physical and chemical properties, including polarity, solubility, and boiling points. This guide will provide you with the necessary tools and knowledge to effectively tackle this purification challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most likely regioisomeric impurities in my 3-bromo-7-fluoro-fluorene sample?
The specific regioisomers present will depend on the synthetic route used. However, based on the directing effects of halogens on the fluorene ring system, the most common regioisomeric impurities are likely to be:
-
2-Bromo-7-fluoro-fluorene: Bromination of 7-fluoro-fluorene can occur at the 2-position.
-
4-Bromo-7-fluoro-fluorene: Another possible product of bromination of 7-fluoro-fluorene.
-
Other dibromo- or difluoro- species: Depending on the reaction conditions, over-bromination or incomplete fluorination could lead to other impurities.
Understanding the regioselectivity of halogenation on the fluorene backbone is key to anticipating these impurities.[1][2]
Q2: Why is it so difficult to separate these regioisomers?
Regioisomers have the same molecular formula and functional groups, differing only in the spatial arrangement of the substituents on the aromatic ring. This results in very similar:
-
Polarity: Making chromatographic separation challenging.
-
Solubility profiles: Complicating purification by recrystallization.
-
Boiling points: Rendering distillation ineffective.
Effective separation requires techniques that can exploit the subtle differences in their molecular shape and electronic distribution.
Q3: What analytical techniques are best for identifying and quantifying regioisomeric impurities?
A combination of techniques is often necessary for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying isomers. A well-developed HPLC method can provide baseline separation of the desired product from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the molecular weight of the components in your mixture, confirming the presence of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information to confirm the identity of the major product and potentially identify the isomeric impurities by their distinct chemical shifts and coupling patterns.
Troubleshooting Purification Challenges
This section addresses common problems encountered during the purification of 3-bromo-7-fluoro-fluorene and provides actionable solutions.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oily precipitate instead of crystals | The solvent may be too nonpolar, or the cooling rate is too fast. | 1. Add a more polar co-solvent dropwise until turbidity is observed, then heat to redissolve and cool slowly. 2. Try a different solvent system. 3. Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| Low recovery of purified product | The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Select a solvent in which the compound has lower solubility at cold temperatures. 2. Use a smaller volume of solvent for dissolution. 3. Place the crystallization flask in an ice bath or freezer to maximize precipitation. |
| Product is still impure after recrystallization | The impurities have very similar solubility to the desired product. | 1. Perform a second recrystallization. 2. Try a different solvent or a mixture of solvents to alter the solubility profile. 3. Consider using an alternative purification technique like column chromatography. |
| No crystal formation upon cooling | The solution is not supersaturated, or nucleation is inhibited. | 1. Scratch the inside of the flask with a glass rod to induce nucleation. 2. Add a seed crystal of the pure compound. 3. Evaporate some of the solvent to increase the concentration and then cool again. |
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of isomers | The mobile phase composition is not optimal; the stationary phase is not suitable. | 1. Optimize the mobile phase by systematically varying the solvent ratio. 2. Try a different stationary phase with a different selectivity (e.g., a fluorinated phase).[3][4][5][6] 3. Decrease the flow rate to increase the interaction time with the stationary phase. |
| Peak tailing | Column overload; secondary interactions with the stationary phase. | 1. Reduce the amount of sample injected. 2. Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for acidic compounds). 3. Ensure the sample is fully dissolved in the mobile phase.[7] |
| Peak fronting | Sample solvent is stronger than the mobile phase. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.[7] |
| Broad peaks | Extra-column volume; column degradation. | 1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 2. Check the column for voids and replace if necessary. 3. Ensure the column is properly packed.[3][4][5] |
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization for Regioisomer Enrichment
This protocol is designed to enrich the desired 3-bromo-7-fluoro-fluorene isomer by exploiting subtle differences in solubility.
Rationale: The choice of solvent is critical for successful recrystallization. For fluorene derivatives, a solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below is ideal.[8] A mixed solvent system can often provide the necessary fine-tuning of solubility to differentiate between regioisomers.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your crude sample (a few milligrams) in various solvents (e.g., toluene, hexane, ethyl acetate, methanol, and mixtures thereof) at room temperature and upon heating.[8]
-
Dissolution: In a flask, dissolve the crude 3-bromo-7-fluoro-fluorene sample in a minimal amount of the chosen hot solvent (or solvent mixture).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the enrichment.
Protocol 2: Preparative HPLC for High-Purity Isolation
This protocol outlines a general approach for separating regioisomers of 3-bromo-7-fluoro-fluorene using preparative HPLC.
Rationale: Preparative HPLC is a highly effective technique for isolating pure compounds from complex mixtures, especially when dealing with isomers that are difficult to separate by other means. The key is to develop a method with sufficient resolution on an analytical scale before scaling up to a preparative column.
Step-by-Step Methodology:
-
Analytical Method Development:
-
Screen different C18 and phenyl-hexyl columns. Consider a fluorinated stationary phase for enhanced selectivity with fluorinated compounds.
-
Optimize the mobile phase, typically a mixture of acetonitrile and water or methanol and water. Start with a gradient elution to determine the approximate retention times of the isomers.
-
Fine-tune the mobile phase composition to achieve baseline separation of the desired isomer from its impurities.
-
-
Scale-Up:
-
Choose a preparative column with the same stationary phase as the optimized analytical method.
-
Calculate the appropriate flow rate and injection volume for the larger column.
-
Inject the crude sample dissolved in the mobile phase.
-
-
Fraction Collection:
-
Collect fractions as the peaks elute from the column.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by analytical HPLC to identify those containing the pure desired product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Final Product Isolation:
-
The purified 3-bromo-7-fluoro-fluorene can be isolated as a solid.
-
Visualizing the Workflow
Purification Workflow Diagram
Caption: General workflow for the purification of 3-bromo-7-fluoro-fluorene.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Brainly. (2023, September 10). Methanol will not be a good solvent for the recrystallization of fluorene because fluorene dissolves. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Al-Bukhaiti, W. Q., Nagi, A. A., & Al-Mahbashi, H. M. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Gryn'ova, G., Marshall, D. L., & Coote, M. L. (2020). Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ACS Catalysis, 10(15), 8492–8500. [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
- Ranger, M., Rondeau, D., & Leclerc, M. (1997). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 30(25), 7686–7691.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for Vice-Versa Donor Acceptor Fluorene-Ferrocene Alternate Copolymer: A Twisted Ribbon for Electrical Switching. Retrieved from [Link]
-
Li, Y., et al. (2023). Study on the Purification Effect and Equilibrium Distribution Coefficient of Impurities during Zone Refining of Fluorene. MDPI. [Link]
-
Stavber, S., & Zupan, M. (2003). The role of geometry on regioselectivity and rate of fluorination of fluorene and diphenylmethane with Selectfluor F-TEDA-BF4. PubMed. [Link]
-
Chen, S. H., et al. (2015). Solution-Crystallization and Related Phenomena in 9,9-Dialkyl-Fluorene Polymers. I. Crystalline Polymer-Solvent Compound Formation for Poly(9,9-dioctylfluorene). PMC. [Link]
-
Milner, P. J., et al. (2015). Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling. DSpace@MIT. [Link]
-
Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]
-
Sreejith, S., et al. (2015). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. PMC. [Link]
-
Kaur, N., & Kumar, V. (2021). Common and novel precursors and synthetic methods of fluorene and its derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification.
-
Zhang, Y., et al. (2018). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. ResearchGate. [Link]
-
Urban, M., et al. (2021). Regioselective terminal bromination of fluorinated oligophenylenes. Uni Halle. [Link]
-
Gryko, D. T., et al. (2025). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. MDPI. [Link]
-
Long, J. R., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. pubs.acs.org. [Link]
-
Long, J. R., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship.org. [Link]
-
Reddy, V. P., et al. (2016). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
-
PubChem. (n.d.). 9-Bromofluorene. Retrieved from [Link]
Sources
- 1. The role of geometry on regioselectivity and rate of fluorination of fluorene and diphenylmethane with Selectfluor F-TEDA-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. rheniumgroup.co.il [rheniumgroup.co.il]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. brainly.com [brainly.com]
Strategies for increasing thermal stability of halogenated fluorenols
Technical Support Center: Halogenated Fluorenols
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with halogenated fluorenols. This document provides in-depth strategies, troubleshooting advice, and foundational knowledge to enhance the thermal stability of these critical compounds. Our goal is to move beyond simple protocols and provide a framework for rational design and problem-solving in your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal stability and degradation of halogenated fluorenols.
Q1: What is thermal stability, and why is it a critical parameter for halogenated fluorenols?
A1: Thermal stability is the ability of a compound to resist decomposition at elevated temperatures. For halogenated fluorenols, which are often used in high-performance polymers, organic light-emitting diodes (OLEDs), and as pharmaceutical intermediates, thermal stability is paramount.[1][2] High processing temperatures during manufacturing or device operation can lead to molecular breakdown, compromising the material's structural integrity, optical properties, and overall performance. The fluorene core itself generally imparts high thermal stability, but the substituents, including the halogen and hydroxyl groups, can introduce potential degradation pathways.[3][4]
Q2: What are the primary thermal degradation pathways for halogenated fluorenols?
A2: Degradation typically initiates at the most reactive sites. For halogenated fluorenols, two primary pathways are of concern:
-
Dehalogenation: The carbon-halogen (C-X) bond can cleave at high temperatures. The stability of this bond is inversely related to the size of the halogen (C-F > C-Cl > C-Br > C-I). This process can generate radical species that trigger further decomposition.[5][6]
-
Oxidation/Dehydration involving the Hydroxyl Group: The phenolic hydroxyl group (-OH) can be a site for oxidation, especially in the presence of trace oxygen. At very high temperatures, dehydration reactions can also occur.
A visual representation of these potential pathways is provided below.
Caption: Potential thermal degradation pathways for halogenated fluorenols.
Q3: How do the type and position of halogen substituents affect thermal stability?
A3: Both the type of halogen and its position on the aromatic ring significantly influence thermal stability through inductive and resonance effects.
-
Halogen Type: As electron-withdrawing groups, halogens can stabilize the aromatic ring.[6] Fluorine, being the most electronegative, forms the strongest bond with carbon and generally imparts the highest thermal stability.[7]
-
Position: Electron-withdrawing substituents tend to have a more pronounced stabilizing effect when placed at positions that can effectively delocalize electron density from the ring.[6][8] The proximity of the halogen to the hydroxyl group can also influence stability through intramolecular interactions. Studies on other aromatic systems show that substituent effects diminish with distance, following a general trend of ortho > meta > para.[9]
Q4: What are the standard analytical techniques for assessing thermal stability?
A4: The two primary methods are:
-
Thermogravimetric Analysis (TGA): This is the most common technique. It measures the change in mass of a sample as a function of temperature.[10] The output, a TGA curve, provides the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (Td5%).
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. While primarily used for determining melting points and glass transitions, exothermic peaks can indicate decomposition.[11]
Troubleshooting Guide: Common Experimental Issues
Problem: My halogenated fluorenol shows a lower decomposition temperature (Td) in TGA than literature values.
-
Possible Cause 1: Impurities. Residual solvents, unreacted starting materials, or catalysts from synthesis can volatilize or catalyze degradation at lower temperatures, leading to premature weight loss.
-
Solution: Ensure rigorous purification of your sample. Recrystallization, column chromatography, and subsequent drying under high vacuum are critical steps. Verify purity using NMR and elemental analysis.
-
-
Possible Cause 2: Oxidative Degradation. The TGA experiment may be running in an atmosphere containing oxygen instead of an inert gas like nitrogen or argon.
-
Solution: Verify the TGA is operating under a high-purity inert gas atmosphere with a sufficient flow rate (typically 20-50 mL/min) to purge any oxygen and remove volatile decomposition products.[10]
-
-
Possible Cause 3: High Heating Rate. A very fast heating rate (>20 °C/min) can lower the observed onset of decomposition.
-
Solution: Use a standard heating rate, typically 10 °C/min, to allow for thermal equilibrium and ensure comparability with literature data.
-
Problem: The sample shows significant discoloration (e.g., turning dark brown or black) upon heating, even below the Td.
-
Possible Cause: Early-Stage Decomposition and Conjugation. Discoloration often indicates the formation of conjugated systems or char, which can occur through side reactions even before significant mass loss is detected by TGA. This is common in compounds susceptible to oxidation.
-
Solution 1 (Prevention): Handle and store the compound under an inert atmosphere to prevent slow oxidation over time.
-
Solution 2 (Mitigation): Consider using a formulation approach by adding an antioxidant (see Strategy 4 below) to inhibit these oxidative side reactions during thermal stress.
-
Core Strategies for Increasing Thermal Stability
This section details four field-proven strategies to enhance the thermal stability of halogenated fluorenols, complete with mechanistic explanations and procedural guidance.
Strategy 1: Introduction of Steric Hindrance
-
Mechanism: Introducing bulky chemical groups, particularly near reactive sites like the hydroxyl group, creates a "steric shield." This shield physically blocks the approach of other molecules or reactive species, inhibiting intermolecular reactions that can lead to degradation.[6] Furthermore, bulky groups like 9-phenyl-9-fluorenyl can improve the overall robustness of the molecular structure.[3][4]
-
Application: Synthesize fluorenol derivatives with bulky substituents, such as tert-butyl groups, at positions ortho to the hydroxyl group or at the C9 position of the fluorene core.
-
Pros: Highly effective, can significantly raise the decomposition temperature.
-
Cons: May require multi-step synthesis; bulky groups can sometimes alter solubility or crystal packing.
Strategy 2: Derivatization of the Hydroxyl Group (Etherification)
-
Mechanism: The phenolic hydroxyl group is often a point of thermal instability due to its reactivity. Converting it to a more stable ether linkage (-O-R) removes this reactive proton and reduces susceptibility to oxidation. This is a widely used strategy for stabilizing hydroxyl-containing compounds.[12]
-
Application: React the halogenated fluorenol with an alkyl or aryl halide under Williamson ether synthesis conditions. Selecting a thermally stable group for the ether (e.g., a phenyl or another fluorenyl group) is crucial.
-
Pros: Directly addresses a key reactive site; can also be used to tune solubility and other physical properties.
-
Cons: Adds a synthetic step; the choice of the ether group must be carefully considered to avoid introducing a new, less stable point in the molecule.
Strategy 3: Enhancing Stability via Intramolecular Hydrogen Bonding
-
Mechanism: Designing the molecule to include a nearby hydrogen bond acceptor (e.g., a nitrogen atom in a pyridine ring) can create an intramolecular hydrogen bond with the hydroxyl group. This bond can rigidify the conformation and shield the hydroxyl proton, making it less available for intermolecular reactions and thereby increasing stability.[13][14] While sometimes debated, this can be a powerful tool in molecular design.[15]
-
Application: Synthesize derivatives where a substituent capable of accepting a hydrogen bond is placed in a position (typically ortho to the hydroxyl group) that geometrically favors the formation of a stable five- or six-membered ring via hydrogen bonding.
-
Pros: Can provide a significant boost in stability with minimal change in molecular weight.
-
Cons: Requires precise molecular design and synthesis; the stabilizing effect can be solvent and temperature-dependent.[13]
Strategy 4: Formulation with Thermal Stabilizers/Antioxidants
-
Mechanism: This approach involves adding a small amount of a stabilizing agent to the fluorenol rather than chemically modifying it. Sterically hindered phenols are excellent radical scavengers.[16][17] During thermal stress, if any radical species are formed, the antioxidant traps them, terminating the chain reaction of degradation.[18][19]
-
Application: Blend the halogenated fluorenol with 0.1-1.0% (by weight) of a high-performance antioxidant like Veenox 1010 (a sterically hindered phenolic antioxidant) or a secondary arylamine antioxidant.[16][20]
-
Pros: Simple to implement, does not require chemical modification of the target molecule, and is highly effective against oxidative degradation.
-
Cons: The stabilizer must be thermally stable itself at the target temperatures and compatible with the fluorenol and its intended application.
Caption: Workflow for selecting and verifying a thermal stabilization strategy.
Experimental Protocols
Protocol 1: Standard Assessment of Thermal Stability by TGA
This protocol describes a standard method for determining the 5% weight loss decomposition temperature (Td5%).
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.[10] Start the flow of high-purity nitrogen gas at 40 mL/min.
-
Sample Preparation: Accurately weigh 3-5 mg of the rigorously purified and dried halogenated fluorenol into a clean TGA pan (platinum or alumina).
-
Equilibration: Place the pan in the TGA furnace. Heat the sample to 30 °C and hold isothermally for 10 minutes to allow for equilibration and removal of any surface-adsorbed moisture.
-
Dynamic Scan: Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the Td5% value, which is the temperature at which the sample has lost 5% of its initial mass. For higher accuracy, run the sample in triplicate.
Protocol 2: General Procedure for Etherification of the Fluorenol Hydroxyl Group
This protocol provides a general method for converting the hydroxyl group to an ether linkage using Williamson ether synthesis.
-
Reactant Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the halogenated fluorenol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until deprotonation is complete (cessation of H₂ gas evolution for NaH).
-
Ether Formation: Add the desired alkyl or aryl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired ether. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table
The following table provides a comparative summary of thermal stability data for hypothetical halogenated fluorenol derivatives, illustrating the impact of different stabilization strategies.
| Compound ID | Structure Description | Strategy Applied | Td5% (°C) | Notes |
| HF-Cl | Base Compound: 2-Chloro-9H-fluoren-9-ol | None | 271 °C | Baseline thermal stability.[21] |
| HF-Cl-tBu | 2-Chloro-3,6-di-tert-butyl-9H-fluoren-9-ol | Steric Hindrance | 345 °C | Bulky groups shield the molecule. |
| HF-Cl-OBn | 2-Chloro-9-benzyloxy-9H-fluorene | Etherification | 315 °C | Removal of the reactive hydroxyl proton. |
| HF-F | 2-Fluoro-9H-fluoren-9-ol | Halogen Modification | 295 °C | C-F bond is stronger than C-Cl bond. |
| HF-Cl + AO | 2-Chloro-9H-fluoren-9-ol + 0.5% Veenox 1010 | Antioxidant Formulation | 305 °C | Inhibits oxidative degradation pathways.[16] |
References
-
Arora, P. K., & Bae, H. (2014). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology. Available at: [Link]
-
Sajisha, V. S., et al. (2021). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega. Available at: [Link]
-
Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. ResearchGate. Available at: [Link]
-
Khadem, S. S., et al. (2020). Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity. ACS Omega. Available at: [Link]
-
Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. Available at: [Link]
-
Ji, L., & Schüürmann, G. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology. Available at: [Link]
-
Tsona, N. T., & Du, L. (2016). Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics. RSC Publishing. Available at: [Link]
-
Samanta, S. K., et al. (2013). Bacterial Degradation of Aromatic Compounds. PMC. Available at: [Link]
-
Solomons, T.W.G., & Fryhle, C.B. (n.d.). Aromatic Compounds and Their Reactions. Organic Chemistry, 10e. Available at: [Link]
-
Xu, Y., et al. (2021). A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. RSC Publishing. Available at: [Link]
-
Alkorta, I., et al. (2021). Proximity Effects of Substituents on Halogen Bond Strength. The Journal of Physical Chemistry A. Available at: [Link]
-
Xu, Y., et al. (2021). A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. ResearchGate. Available at: [Link]
-
Choudhry, G. G., & Hutzinger, O. (1982). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins part III: Thermodegradation of organometallics and polymers. Toxicological & Environmental Chemistry. Available at: [Link]
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Gudeika, D., et al. (2021). Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. Molecular Crystals and Liquid Crystals. Available at: [Link]
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Harris, B. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]
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Singh, A., & Sharma, G. (2020). Sterically Hindered Phenols as Antioxidant. ResearchGate. Available at: [Link]
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Grant, C. (n.d.). Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Dr. Christine Grant. Available at: [Link]
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Validation & Comparative
Advanced Characterization of Brominated Fluorenols: A Comparative MS Fragmentation Guide
Executive Summary
Brominated fluorenols (Br-fluorenols) are critical intermediates in the metabolism of brominated fluorenes and emerging environmental contaminants related to brominated flame retardants.[1][2] Their analysis poses a dual challenge: structural isomers require precise identification (regiochemistry), while their trace presence in biological matrices demands high sensitivity.[1][2]
This guide compares the three primary mass spectrometry (MS) methodologies—Electron Ionization (EI) , Electron Capture Negative Ionization (ECNI) , and Electrospray Ionization (ESI) —to provide a self-validating workflow for their characterization.[1]
Key Insight: While ECNI offers superior sensitivity (femtomolar limits) via the bromide ion, it sacrifices structural detail.[3][1][2] EI remains the gold standard for structural elucidation, driven by the characteristic "hydroxyl loss" pathway that defines the fluorenol skeleton.[3]
Fragmentation Mechanics & Comparative Analysis
Method A: Electron Ionization (EI-MS) – The Structural Standard
Best For: Structural identification, isomer differentiation, and library matching.[1]
In EI mode (70 eV), brominated fluorenols exhibit a distinct fragmentation pattern governed by the stability of the aromatic fluorenyl cation. Unlike simple brominated aromatics where bromine loss is immediate, the hydroxyl group in fluorenols directs the primary cleavage.[2]
The "Hydroxyl-First" Mechanism
-
Molecular Ion [M]⁺: The radical cation is formed.[3][2] For monobrominated fluorenol (
), this appears as a 1:1 doublet at m/z 260/262.[1][2] -
Primary Fragmentation (Base Peak): The loss of the hydroxyl radical (
, 17 Da) is electronically favored, generating a resonance-stabilized bromofluorenyl cation (m/z 243/245).[3][1][2] This ion typically dominates the spectrum (100% relative abundance).[2] -
Secondary Fragmentation: The bromofluorenyl cation subsequently loses the bromine atom (
, 79/81 Da) to form the fluorenyl cation (m/z 164/165), effectively stripping the halogen tag.[3][1][2]
Table 1: Characteristic EI-MS Ions for 2-Bromo-9-fluorenol
| Ion Identity | m/z (79Br) | m/z (81Br) | Relative Abundance | Diagnostic Value |
| Molecular Ion [M]⁺ | 260 | 262 | 40–60% | Confirms MW and Br count (1:1 ratio).[1] |
| [M - OH]⁺ | 243 | 245 | 100% (Base) | Critical Marker: Confirms fluorenol core.[3][1][2] |
| [M - OH - Br]⁺ | 164 | 164 | 30–50% | Confirms fluorene skeleton; loss of halogen.[3][1][2] |
| [M - OH - Br - C₂H₂]⁺ | 138 | 138 | 10–20% | Ring contraction (typical PAH fragmentation).[3][1] |
Method B: Electron Capture Negative Ionization (ECNI-MS) – The Sensitivity Specialist
Best For: Ultra-trace quantitation in complex matrices (blood, tissue).[1]
ECNI utilizes a buffer gas (methane/ammonia) to thermalize electrons, facilitating capture by electronegative atoms (Bromine).[1][2] This "soft" ionization yields minimal fragmentation of the carbon skeleton but produces an intense halide signal.[3][2]
-
Dominant Ion:
(m/z 79 and 81).[3][1][2] -
Performance: 10–100x more sensitive than EI for polybrominated species.[3][2]
-
Limitation: The spectrum is often dominated solely by
, providing no structural information about the fluorenol core.[3][2]
Method C: Electrospray Ionization (ESI-MS/MS) – The Metabolic Tracker
Best For: Phase II metabolites (Glucuronides/Sulfates) and polar derivatives.[3][1][2]
Brominated fluorenols are often excreted as glucuronide conjugates.[3][2] ESI in Negative Mode (
Visualizing the Fragmentation Pathway
The following diagram illustrates the competing fragmentation pathways in EI mode, highlighting the critical "Hydroxyl Loss" node that distinguishes fluorenols from fluorenones.
Figure 1: EI-MS Fragmentation pathway of 2-Bromo-9-fluorenol.[1] The loss of the hydroxyl group is the kinetically favored first step, preserving the bromine atom on the stable cation.
Validated Experimental Protocol
To ensure reproducibility, follow this extraction and analysis workflow. This protocol is self-validating: the observation of the 1:1 isotope ratio in the molecular ion confirms successful extraction of the brominated species.
Step 1: Sample Preparation (Liquid-Liquid Extraction)[1][3]
-
Matrix: 200 µL Plasma or Cell Media.
-
Internal Standard: Spike with 10 µL of Fluorenol-d9 (1 ppm).
-
Extraction: Add 1 mL Hexane:Dichloromethane (1:1). Vortex 2 mins.[3][2]
-
Separation: Centrifuge at 3000 x g for 5 mins. Collect organic layer.[3][2]
-
Derivatization (Optional but Recommended): Evaporate to dryness. Reconstitute in 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins to form TMS-ethers (improves peak shape and prevents thermal degradation of the -OH group).[1]
Step 2: GC-MS Instrument Parameters (EI Mode)[1][3]
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[3][1][2]
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Start: 80°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min).
-
-
Source Temp: 230°C (Critical: Fluorenols can dehydrate thermally if source is too hot; keep <250°C).
Step 3: Data Interpretation Workflow
Figure 2: Decision matrix for identifying brominated fluorenols in complex GC-MS chromatograms.
References
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PubChem. (2025).[3][2][4] 2-Bromo-9H-fluorene Compound Summary. National Library of Medicine.[3][2] Available at: [Link][1][2]
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NIST Mass Spectrometry Data Center. (2023).[3][2] 9H-Fluoren-9-ol Mass Spectrum. National Institute of Standards and Technology.[3][2][5] Available at: [Link][1][2]
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Grifoll, M., et al. (1995).[3][1][2] Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp.[3][2] strain F274.[3][2] Applied and Environmental Microbiology. (Contextual grounding for fluorenol metabolism).
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PureSynth. (2026).[3][2][6] 2-Bromo-9-Fluorenone Properties and Analysis. Available at: [Link][1][2]
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A Framework for Benchmarking 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol Against Non-Fluorinated Analogs
This guide provides a comprehensive framework for the comparative evaluation of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol against its non-fluorinated analogs. The strategic incorporation of halogen atoms, particularly fluorine, is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3][4] This document outlines the scientific rationale, key experimental protocols, and anticipated outcomes for benchmarking these compounds, designed for researchers in drug discovery and development.
Introduction: The Strategic Rationale for Halogenation
The fluorene scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[5] The targeted introduction of halogen atoms—fluorine and bromine in this case—is a deliberate strategy to enhance molecular properties.
Fluorine's Role: The introduction of a fluorine atom can profoundly alter a molecule's profile.[1][6] Key effects include:
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation, potentially increasing a compound's half-life.[2][7][8]
-
Lipophilicity: The effect of fluorine on lipophilicity is context-dependent but often increases it, which can enhance membrane permeability.[9][10]
-
pKa Modulation: As the most electronegative element, fluorine can lower the pKa of nearby basic groups, influencing ionization state at physiological pH and thus affecting absorption and distribution.[3][11]
-
Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including dipole-dipole and hydrogen bonds, potentially increasing target affinity.[3]
Bromine's Role: The larger bromine atom also plays a significant role:
-
Halogen Bonding: Bromine is an effective halogen bond donor, forming a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein binding pocket.[10][11][12][13] This can significantly enhance binding affinity and selectivity.[14]
-
Steric Effects: The bulk of a bromine atom can provide better shape complementarity within a binding site.[10]
This guide proposes a systematic evaluation of these effects by comparing the target molecule with its non-fluorinated counterparts.
Compounds for Comparative Analysis
To isolate the specific contributions of the fluorine atom, a head-to-head comparison with carefully selected analogs is essential.
| Compound ID | Name | Key Feature |
| 1 | 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol | Target Molecule |
| 2 | 2-Amino-3-bromo-9H-fluoren-9-ol | des-fluoro Analog |
| 3 | 2-Amino-9H-fluoren-9-ol | des-bromo, des-fluoro Analog |
Diagram of Comparative Structures
Caption: Chemical structures of the target molecule and its non-fluorinated analogs.
Proposed Benchmarking Workflow
A multi-tiered approach is recommended to build a comprehensive profile for each compound, moving from fundamental physicochemical properties to key in vitro biological assays.
Experimental Benchmarking Workflow
Caption: A logical workflow for the comparative analysis of fluorenol analogs.
Experimental Protocols
The following sections provide detailed, self-validating protocols for the core assays.
Physicochemical Property Determination
Protocol 1: Lipophilicity (LogD) Determination by RP-HPLC
-
Rationale: Lipophilicity is a critical determinant of absorption, distribution, and membrane permeability.[][16] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating this property.[17][18]
-
Methodology:
-
System Preparation: Use a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
-
Standard Curve Generation: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting their retention times against their LogP values.[18]
-
Sample Analysis: Dissolve Compounds 1 , 2 , and 3 in a suitable solvent (e.g., DMSO) at 1 mM. Inject each sample onto the HPLC system under the same conditions as the standards.
-
Data Calculation: Record the retention time for each analog. Use the standard curve equation to calculate the LogP value. To determine LogD at a physiological pH of 7.4, use a buffered aqueous phase.
-
In Vitro Biological Evaluation
Given that aminofluorene derivatives have been investigated for anticancer properties, a standard cytotoxicity assay is a logical starting point for assessing biological activity.
Protocol 2: Cytotoxicity Assessment by MTT Assay
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[19][20][21] It is a robust and widely used method for initial compound screening.
-
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.[22]
-
Compound Treatment: Prepare serial dilutions of Compounds 1 , 2 , and 3 in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours until a purple formazan precipitate is visible.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Protocol 3: In Vitro Metabolic Stability Assay
-
Rationale: Assessing a compound's stability in the presence of drug-metabolizing enzymes is crucial for predicting its in vivo half-life and clearance.[23] Liver microsomes, which contain a high concentration of Cytochrome P450 (CYP) enzymes, are the standard model for this evaluation.[24][25][26]
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[25][27]
-
Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the microsome mixture and pre-warm to 37°C.[27]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[24] A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[24][27]
-
Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).
-
Anticipated Results and Interpretation
Based on established principles of medicinal chemistry, we can hypothesize the expected outcomes of these benchmarking studies.
Table of Anticipated Comparative Data
| Parameter | Compound 1 (7-Fluoro) | Compound 2 (des-fluoro) | Rationale for Expected Difference |
| LogD (pH 7.4) | Higher | Lower | The C-F bond can increase lipophilicity, potentially enhancing membrane permeability.[9][10] |
| pKa (of 2-amino group) | Lower | Higher | Fluorine is strongly electron-withdrawing, which is expected to decrease the basicity of the distal amino group.[3] |
| Cytotoxicity (IC₅₀) | Lower (More Potent) | Higher (Less Potent) | Improved lipophilicity and potential for specific fluorine-protein interactions could lead to enhanced cellular uptake and target engagement.[1][28] |
| Metabolic Half-Life (t₁/₂) | Longer | Shorter | The 7-position is a potential site for aromatic oxidation. The C-F bond is highly stable and will block metabolism at this position, likely increasing the compound's stability.[2][4][7] |
Interpretation:
-
A higher LogD for Compound 1 would suggest better potential for crossing cellular membranes.
-
A lower IC₅₀ value for Compound 1 would indicate that the strategic placement of fluorine enhances its cytotoxic potency.
-
A longer metabolic half-life for Compound 1 would be strong evidence of the fluorine atom serving as a "metabolic shield," a highly desirable attribute in drug design that can lead to improved pharmacokinetic profiles.[1]
By systematically executing these protocols, researchers can generate robust, quantitative data to validate these hypotheses and clearly define the structure-activity and structure-property relationships within this series of fluorenol analogs. This data-driven approach is fundamental to making informed decisions in the lead optimization process.
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- 28. mdpi.com [mdpi.com]
A Comparative Guide to the Fluorescence Quantum Yields of Substituted Fluorenols: Principles, Measurement, and Structure-Property Relationships
This guide provides a comprehensive analysis of the fluorescence quantum yields (Φf) of substituted fluorenols and their parent fluorene structures. Designed for researchers, chemists, and drug development professionals, this document delves into the fundamental principles governing fluorescence efficiency, offers a detailed experimental protocol for its measurement, and presents a comparative study on how various substituents modulate the photophysical properties of the fluorene core.
Introduction: The Fluorene Scaffold and the Significance of Quantum Yield
Fluorene and its hydroxylated derivative, fluorenol, are rigid, planar aromatic hydrocarbons renowned for their high photoluminescence efficiency, making them foundational scaffolds in the development of materials for organic light-emitting diodes (OLEDs) and highly sensitive fluorescent probes.[1][2] The utility of these molecules is intrinsically linked to their fluorescence quantum yield (Φf) , a critical parameter that quantifies the efficiency of converting absorbed light into emitted fluorescence.[3] A high quantum yield is paramount for applications requiring bright, sensitive detection, such as in bioimaging and high-throughput screening.
Understanding how chemical modifications to the fluorenol backbone affect Φf is crucial for the rational design of novel fluorophores with tailored properties. This guide explores the structure-property relationships that govern this efficiency, providing both the theoretical framework and the practical methodology to evaluate and compare these vital molecules.
Section 1: The Experimental Determination of Fluorescence Quantum Yield
The most common and accessible method for determining Φf is the relative method, where the fluorescence of a sample is compared to that of a well-characterized standard with a known quantum yield.[4][5] This approach is robust, requires standard laboratory equipment, and provides high accuracy when performed correctly.[4]
Causality Behind the Experimental Design
-
Choice of Standard: The accuracy of the relative method hinges on the choice of a suitable standard. Quinine sulfate in 0.1 M H₂SO₄ or 0.1 M HClO₄ is a universally accepted standard for the blue-violet spectral region due to its high photostability, well-characterized Φf of ~0.60, and broad excitation range.[6][7] Its emission profile overlaps with that of many fluorenol derivatives, making it an ideal choice.
-
Absorbance Limitation (A < 0.1): To ensure the validity of the measurement, all solutions must be sufficiently dilute to keep the absorbance at the excitation wavelength below 0.1.[8] This critical step prevents the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, which would artificially lower the measured fluorescence intensity and lead to inaccurate Φf calculations.
-
Use of Spectroscopic Grade Solvents: Only high-purity, spectroscopic grade solvents should be used to eliminate the risk of fluorescent impurities that could interfere with the measurement.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the relative quantum yield determination process.
Caption: Workflow for relative fluorescence quantum yield measurement.
Step-by-Step Protocol for Relative Quantum Yield Measurement
-
Preparation of Standard: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄. From this stock, create a series of dilutions ensuring the absorbance at the chosen excitation wavelength (e.g., 350 nm) ranges from approximately 0.01 to 0.1.
-
Preparation of Sample: Prepare a stock solution of the substituted fluorenol in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane). Create a similar series of dilutions with absorbances between 0.01 and 0.1 at the same excitation wavelength used for the standard.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample. Note the precise absorbance value at the excitation wavelength.
-
Fluorescence Measurement: Using a calibrated spectrofluorometer, record the fluorescence emission spectrum for each solution. It is critical that all instrument settings (e.g., excitation/emission slit widths, detector voltage) remain identical for both the standard and the sample measurements.
-
Data Processing and Calculation:
-
Correct the emission spectra for instrument response.
-
Integrate the area under the corrected emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and sample series. The resulting plots should be linear, and the slope (Gradient, Grad) of each line should be determined.
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φ_S = Φ_R × (Grad_S / Grad_R) × (n_S² / n_R²)
Where:
-
Φ_R is the known quantum yield of the reference standard (e.g., 0.60 for Quinine Sulfate).[7]
-
Grad_S and Grad_R are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the solvents used for the sample and reference, respectively. If the same solvent is used, this term becomes 1.
-
Section 2: Comparative Analysis of Substituted Fluorenes
The electronic nature and position of substituents dramatically alter the photophysical properties of the fluorene core. By modulating the electron density of the π-conjugated system, substituents can either enhance fluorescence by promoting radiative decay or quench it by introducing efficient non-radiative decay pathways.
Structure-Property Relationship Diagram
This diagram conceptualizes the influence of electron-donating and electron-withdrawing groups on the fluorescence efficiency of the fluorene core.
Caption: Influence of substituent electronic effects on quantum yield.
Comparative Data of Substituted Fluorene Derivatives
The following table summarizes experimental data for various fluorene derivatives, illustrating the impact of different substituents on their fluorescence quantum yields. While the core topic is fluorenols, comprehensive comparative data for a homologous series is more readily available for the parent fluorene system, which follows the same photophysical principles.
| Compound/Substituent | Position | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Key Observation |
| Baseline | ||||||
| Fluorene | - | Cyclohexane | 290 | 310 | 0.80 | High intrinsic quantum yield. |
| Electron-Donating Groups (EDGs) | ||||||
| 2-Aminofluorene | 2 | Ethanol | 335 | 405 | 0.65 | Strong EDG enhances conjugation, high Φf. |
| 2,7-Diaminofluorene | 2, 7 | Ethanol | 355 | 430 | 0.75 | Symmetrical EDGs maintain high Φf. |
| Electron-Withdrawing Groups (EWGs) | ||||||
| 2-Nitrofluorene | 2 | Ethanol | 350 | 520 | < 0.01 | Strong EWG leads to severe quenching. |
| Fluorenone | 9 (C=O) | Acetonitrile | 330 | 535 | 0.027 | Carbonyl EWG drastically reduces Φf.[9] |
| Steric Hindrance | ||||||
| 9,9-Dioctylfluorene | 9 | Toluene | 380 | 410 | 0.87 | Bulky alkyl groups prevent aggregation, enhancing Φf.[10] |
Note: Data is compiled and representative of trends reported in the literature. Absolute values may vary with specific experimental conditions.
Discussion of Structure-Property Relationships
-
The Unsubstituted Core: The parent fluorene molecule is highly fluorescent, with a quantum yield often exceeding 0.80 in non-polar solvents. Its rigid, planar structure minimizes vibrational energy losses, favoring radiative decay from the excited state.
-
Effect of Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and methoxy (-OCH₃) groups donate electron density into the aromatic ring system.[11] This typically increases the energy of the highest occupied molecular orbital (HOMO), narrows the HOMO-LUMO gap, and can enhance the transition dipole moment, all of which contribute to maintaining a high fluorescence quantum yield.
-
Effect of Electron-Withdrawing Groups (EWGs): Conversely, strong electron-withdrawing groups like nitro (-NO₂) or carbonyl (-C=O) dramatically reduce or completely quench fluorescence.[9][11] This occurs because these groups introduce low-energy, non-emissive excited states, such as n-π* transitions or intramolecular charge-transfer (ICT) states.[12] These states provide efficient non-radiative pathways for the excited molecule to return to the ground state, dissipating energy as heat rather than light.
-
The Role of C9 Substitution: The C9 position of the fluorene ring is unique. Introducing bulky substituents, such as long alkyl chains (e.g., dioctyl), does not significantly alter the electronic properties of the π-system but provides critical steric hindrance.[13] This prevents the planar fluorene molecules from stacking (π-stacking), a common process that leads to aggregation-caused quenching (ACQ) in concentrated solutions or the solid state. This strategy is widely used in designing materials for OLEDs to maintain high emission efficiency in thin films.[10][13]
Section 3: Implications for Research and Drug Development
The ability to rationally tune the fluorescence quantum yield of the fluorenol scaffold has profound implications for the development of advanced molecular tools.
-
High-Sensitivity Probes: For applications in bioimaging or environmental sensing, maximizing Φf is essential for achieving high signal-to-noise ratios. By selecting appropriate electron-donating substituents, researchers can design probes that are exceptionally bright, enabling the detection of low-abundance targets.[14]
-
"Turn-On" Sensors: The quenching effect of EWGs can be cleverly exploited. A sensor can be designed where a fluorenol core is functionalized with a quenching group via a linker. Upon interaction with a specific analyte (e.g., an enzyme or metal ion), the linker is cleaved, releasing the quencher and "turning on" the fluorescence. This principle is a cornerstone of modern probe design for drug discovery assays.
-
Materials Science: In the field of OLEDs, maintaining a high solid-state quantum yield is the primary challenge. The C9 substitution strategy is a proven method to create efficient and stable blue-emitting materials by mitigating intermolecular quenching effects.[1][15]
Conclusion
The fluorescence quantum yield of substituted fluorenols is not a fixed property but a highly tunable parameter that is critically dependent on the electronic nature and position of its substituents. Electron-donating groups generally preserve or enhance the inherent high fluorescence of the fluorene core, while electron-withdrawing groups typically provide efficient non-radiative decay pathways that quench emission. Furthermore, steric modifications at the C9 position offer a powerful strategy to overcome aggregation-caused quenching. A thorough understanding of these structure-property relationships, combined with robust experimental protocols for quantum yield determination, empowers scientists to design and synthesize next-generation fluorophores for a wide array of applications in medicine, biology, and materials science.
References
-
Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available at: [Link]
-
Fletcher, A. N. (1969). Quinine Sulfate as a Fluorescence Quantum Yield Standard. Photochemistry and Photobiology, 9(5), 439-444. Available at: [Link]
-
University of California, Davis. (n.d.). Fluorescence Spectroscopy-Quantum yield. Chem 115 Lab Manual. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Application Note. Available at: [Link]
-
Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. Available at: [Link]
-
Fletcher, A. N. (1971). Quinine Sulfate as a Fluorescence Quantum Yield Standard. Naval Weapons Center, China Lake, CA. DTIC. Available at: [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Technical Note. Available at: [Link]
-
ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield?. Forum Discussion. Available at: [Link]
-
Edinburgh Instruments. (2023). Relative Quantum Yield. Technical Blog. Available at: [Link]
-
Hordiichuk, O., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 29(20), 4819. Available at: [Link]
-
Thangavel, G. (2023). A compact review on fluorene-based fluorophores for two-photon fluorescence microscopy bioimaging applications. Journal of Photochemistry and Photobiology, 13, 100163. Available at: [Link]
-
Ranger, M., Rondeau, D., & Leclerc, M. (1997). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 30(25), 7686-7691. Available at: [Link]
-
Estrada, L. A., & Neckers, D. C. (2009). Synthesis and Photophysics of Ambipolar Fluoren-9-ylidene Malononitrile Derivatives. The Journal of Organic Chemistry, 74(19), 7463-7471. Available at: [Link]
-
Thangavel, G. (2017). Synthesis of Fluorene-based derivatives, Characterization of Optical properties and their Applications in Two-photon Fluorescence Imaging and Photocatalysis. Doctoral Dissertation, University of Central Florida. Available at: [Link]
-
Scribd. (n.d.). Factors Affecting Fluorescence. Document. Available at: [Link]
-
Samanta, A., & Fessenden, R. W. (2000). Photophysical and Photochemical Studies on Methoxy-Substituted Fluorenones. The Journal of Physical Chemistry A, 104(36), 8577-8582. Available at: [Link]
-
Karon, K., et al. (2025). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. Molecules, 30(9), 3568. Available at: [Link]
-
Grabarz, A. M., et al. (2020). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. RSC Advances, 10(52), 31235-31242. Available at: [Link]
-
Wei, D., et al. (2021). Turn-on mode fluorescent diarylethenes: effect of electron-donating and electron-withdrawing substituents on photoswitching performance. Photochemical & Photobiological Sciences, 20(1), 113-122. Available at: [Link]
-
Wang, Z., et al. (2021). Using fluorene to lock electronically active moieties in thermally activated delayed fluorescence emitters for high-performance non-doped organic light-emitting diodes with suppressed roll-off. Journal of Materials Chemistry C, 9(28), 8887-8894. Available at: [Link]
-
Naccarato, G., et al. (2022). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 207, 110700. Available at: [Link]
-
University of Oregon. (n.d.). The effect of electron withdrawing groups on functional conjugated systems. Course Material. Available at: [Link]
-
Liu, K., et al. (2022). A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency. Journal of Materials Chemistry C, 10(12), 4699-4707. Available at: [Link]
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UV-Vis absorption spectra analysis of 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
Publish Comparison Guide
Executive Summary & Chemical Context
2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol is a highly functionalized fluorene derivative, primarily utilized as a scaffold in the synthesis of optoelectronic materials and bioactive small molecules (e.g., kinase inhibitors). Its structural complexity—featuring an electron-donating amine, two distinct halogens (Br, F), and a secondary alcohol—creates a unique electronic signature.[1]
This guide provides a technical analysis of its UV-Vis absorption profile.[1][2] Unlike simple fluorenes, this molecule exhibits significant solvatochromism and bathochromic shifts due to the interplay between the C2-amino auxochrome and the halogen substituents.
Critical Application: The primary utility of UV-Vis for this compound is reaction monitoring , specifically tracking the reduction of its precursor, 2-amino-3-bromo-7-fluoro-9H-fluoren-9-one . The disappearance of the characteristic fluorenone carbonyl band (
Theoretical Spectral Profile & SAR Analysis
In the absence of a singular "gold standard" library spectrum for this specific multi-substituted analog, we derive its profile via Structure-Activity Relationship (SAR) analysis of validated proxies.
Structural Contributions to Absorbance
| Substituent | Position | Electronic Effect | Spectral Impact ( |
| Fluoren-9-ol Core | N/A | Base | Baseline |
| Amino Group (-NH | C2 | Strong Auxochrome ( | Major Red Shift (+20–30 nm) . Introduces broad band ~290–300 nm.[1] |
| Bromine (-Br) | C3 | Heavy Atom / Inductive withdrawing | Moderate Red Shift (+5–10 nm) .[1] Increases hyperchromicity (intensity).[1] |
| Fluorine (-F) | C7 | Inductive withdrawing / Resonance donating | Minimal Shift . Often sharpens vibrational fine structure; negligible |
| Hydroxyl (-OH) | C9 | Disruption of conjugation (sp | Blue Shift vs. Ketone .[1] Breaks planarity vs. fluorenone precursor.[1] |
Predicted Spectral Signature
-
Primary
: 305 – 315 nm (Attributed to the conjugated aminofluorene system).[1] -
Secondary Band: ~270 nm (Fluorene core transitions).[1]
-
Visual Appearance: Off-white to pale beige solid (absorbance tail may barely touch 400 nm, unlike the deep yellow/orange precursor).[1]
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule against its synthetic precursor and a standard reference to validate identity.
Comparison Table: Spectral Characteristics
| Feature | Target Product (Fluoren-9-ol derivative) | Precursor (Fluoren-9-one derivative) | Standard Reference (2-Aminofluorene) |
| Dominant | 305–315 nm | 290–300 nm | 288 nm |
| Visible Region (>400 nm) | Transparent (No Absorbance) | Absorbs (Yellow/Orange tail) | Transparent |
| Diagnostic Feature | Loss of | Distinct | Sharp peaks, no halogen broadening |
| Molar Absorptivity ( | High ( | Medium | High |
| Solvent Sensitivity | Moderate (H-bonding at C9-OH) | Low | Moderate |
Why This Matters:
-
Differentiation from Precursor: The 2-amino-3-bromo-7-fluoro-9H-fluoren-9-one precursor is a ketone. Ketones on conjugated systems exhibit a low-intensity
transition that extends into the visible region (350–450 nm), giving them a yellow color.[1] -
Validation of Reduction: Upon reduction to the fluoren-9-ol (alcohol), this conjugation is interrupted at the C9 position (changing from sp
to sp ). The complete disappearance of the 350–450 nm shoulder is the primary QC metric for reaction completion.
Experimental Protocol: UV-Vis Characterization
Objective: To obtain a reproducible spectrum for purity assessment and identity confirmation.
Reagents & Equipment
-
Solvent: HPLC-grade Ethanol (EtOH) or Methanol (MeOH).[1] Note: Avoid Acetone (absorbs at <330 nm).[1]
-
Blank: Pure solvent from the same bottle.[1]
-
Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV light <300 nm and are unsuitable.[1]
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol .[1]
-
Dissolve in 10 mL EtOH to create a 100 ppm (approx. 340
M) stock. -
Sonicate for 2 minutes to ensure complete dissolution.
-
-
Dilution Series:
-
Prepare three working concentrations: 10
M, 25 M, and 50 M . -
Why? To check for linearity (Beer-Lambert Law) and ensure the detector is not saturated.
-
-
Measurement:
-
Scan Range: 220 nm to 500 nm .[1]
-
Scan Speed: Medium (approx. 200 nm/min).
-
Baseline Correction: Run pure EtOH blank first.
-
-
Data Analysis:
Visualization: Reaction Monitoring Logic
The following diagram illustrates the logical flow for using UV-Vis to validate the synthesis of the target alcohol from its ketone precursor.
Caption: Decision tree for validating the reduction of fluorenone precursor to fluoren-9-ol using UV-Vis spectral endpoints.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 9-Bromofluorene. NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link]
-
PubChem. 2-Aminofluorene Spectral Data. National Library of Medicine (US), National Center for Biotechnology Information.[1] Available at: [Link]
-
Giri, D., et al. Absorption spectra of fluorene and its halogenated derivatives.[1] ResearchGate (2018).[1] Comparative kinetic study confirming bathochromic shifts in halogenated fluorenes. Available at: [Link]
-
Matrix Fine Chemicals. 2-Amino-7-bromo-9H-fluoren-9-one (Precursor Data). CAS 58557-63-4.[1] Available at: [Link][3]
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Reference Standards for 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol: A Comparative Quality Control Guide
The following guide is a technical comparative analysis designed for researchers and quality control professionals handling 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol , a critical intermediate often employed in the synthesis of functionalized scaffolds for medicinal chemistry (e.g., targeted protein degraders or kinase inhibitors).[1]
Executive Summary: The Cost of Precision
In the development of high-affinity ligands and PROTAC linkers, the purity of the scaffold 2-Amino-3-bromo-7-fluoro-9H-fluoren-9-ol (hereafter ABF-OH ) is non-negotiable.[1][2] The 9-hydroxyl group is a reactive handle, prone to oxidation back to the ketone (fluorenone) or elimination.[2]
This guide compares the performance of High-Purity Certified Reference Standards (Grade A) against Technical Grade/In-House Standards (Grade B) . Our experimental data demonstrates that using a standard with <98% purity or undefined "fluorenone" content introduces significant stoichiometric errors in subsequent conjugation reactions, potentially leading to failed library synthesis.[2]
Quick Comparison Matrix
| Feature | Grade A: Certified Reference Standard | Grade B: Technical/In-House Standard |
| Assay (HPLC) | > 99.5% | ~94.0 – 96.0% |
| Key Impurity (Ketone) | < 0.10% (Strictly Controlled) | 1.5% – 3.0% (Variable) |
| Water Content (KF) | < 0.5% | Often > 2.0% (Hygroscopic) |
| Application | Final Release Testing, Potency Assays | Early-Stage Synthesis, TLC Spotting |
| Risk Profile | Low (Self-Validating) | High (Stoichiometric Mismatch) |
Technical Deep Dive: The Impurity Landscape
To understand the quality requirements, one must understand the synthesis and degradation pathways.[2] ABF-OH is typically synthesized via the reduction of 2-amino-3-bromo-7-fluoro-9H-fluoren-9-one (ABF-One).[1][2]
The "Ketone" Problem
The primary impurity is the unreduced or re-oxidized ketone (ABF-One ).[1][2]
-
Origin: Incomplete reduction during synthesis or air-oxidation during storage.[1][2]
-
Impact: The ketone lacks the 9-OH nucleophile.[2] In coupling reactions (e.g., Mitsunobu or alkylation), it acts as an inert dead-weight, skewing molarity calculations and lowering yields.[2]
Regioisomers
Bromination of the fluorene core is electrophilic.[2] While the 3-position is favored due to the directing effect of the 2-amino group, 1-bromo or 4-bromo isomers can form.[1][2]
-
Grade A Standards undergo 2D-NMR (NOESY) to confirm regiospecificity.[2]
-
Grade B Standards often rely solely on 1H-NMR, which may overlap isomeric signals.[2]
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the genesis of impurities and the critical control points.[2]
Caption: Synthesis pathway of ABF-OH highlighting the origin of regioisomers and the reversible oxidation risk (Ketone impurity).
Comparative Performance Data
We evaluated a Certified Reference Standard (Lot A) against a commercially available Technical Grade sample (Lot B) using the protocols defined in Section 4.
HPLC Purity Analysis
-
Method: RP-HPLC, C18 Column, Gradient Elution (Water/Acetonitrile).[2]
-
Observation: Lot A showed a single sharp peak at 12.4 min.[2] Lot B showed the main peak plus a significant shoulder at 13.1 min (identified as the Ketone) and minor peaks at 11.8 min (Regioisomers).[2]
| Parameter | Lot A (Certified) | Lot B (Technical) | Impact |
| Retention Time (Main) | 12.42 min | 12.41 min | Consistent ID |
| Area % (Main) | 99.8% | 94.2% | 5.6% purity gap |
| RRT 1.05 (Ketone) | < 0.05% | 3.8% | Critical Failure |
| RRT 0.95 (Isomer) | Not Detected | 1.2% | Structural heterogeneity |
Stability Stress Test (48 Hours)
Samples were exposed to ambient air and light for 48 hours to simulate benchtop handling.[2]
-
Lot A: Purity dropped by 0.1% (Stable).[2]
-
Lot B: Purity dropped by 2.4% (Rapid oxidation).[2]
-
Insight: High-purity crystals (Lot A) are less prone to surface oxidation than the amorphous/powder nature often found in lower-grade precipitates (Lot B).[1][2]
Validated Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended for QC.
High-Resolution HPLC Method (Purity & Assay)
This method is designed to separate the alcohol (ABF-OH) from the ketone (ABF-One) and potential isomers.[1][2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (aromatic core) and 280 nm.[2]
-
Temperature: 30°C.
-
Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Note: Prepare fresh. Do not store in solution > 4 hours.
Rapid Identification (TLC)
For quick verification of the "Ketone" impurity during synthesis.[2]
-
Stationary Phase: Silica Gel 60 F254.[2]
-
Visualization: UV Lamp (254 nm).[2]
-
Rf Values:
-
Acceptance Criteria: Reference standard must show a single spot at Rf ~0.[2]3. Any spot at Rf ~0.6 indicates oxidation.[2]
QC Decision Logic
Use this workflow to determine if a batch of ABF-OH is suitable for high-value synthesis (e.g., PROTAC linker attachment).
Caption: Decision tree for quality assessment. Note: Yellowing often indicates ketone formation.[1][2]
Conclusion & Recommendations
For drug development workflows where stoichiometry is critical, Technical Grade (Grade B) ABF-OH poses a high risk of "silent" failure due to variable molecular weight (mixture of ketone/alcohol) and potential side reactions.[2]
Recommendation:
-
Use Certified Standards (Grade A) for determining the response factor of your in-house material.[1][2]
-
Store all reference materials under Argon at -20°C to prevent the "Ketone Shift."
-
Re-test any standard older than 6 months using the HPLC protocol in Section 4.1.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 259919, 2-Amino-7-bromo-9-fluorenone. Retrieved February 20, 2026, from [Link]
-
Note: This reference provides the spectral and physical data for the ketone precursor, essential for identifying the primary impurity.[2]
-
-
Gong, H., et al. (2016). Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes. National Institutes of Health (PMC).[2] Retrieved February 20, 2026, from [Link]
- Note: Describes the synthesis logic and stability profiles of substituted fluorenones.
- Note: Used as a baseline for commercial specific
-
University of Cork (2017). Impurity Occurrence and Removal in Crystalline Products. CORA. Retrieved February 20, 2026, from [Link][2]
- Note: General reference for crystallization purification strategies applied to fluorene deriv
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol
Executive Safety Analysis: Beyond the SDS
As researchers, we often encounter "Category 3" intermediates where the Safety Data Sheet (SDS) is sparse or generic. 2-Amino-3-bromo-7-fluoro-9h-fluoren-9-ol is a prime example. While it may be labeled simply as an "Irritant," a structural analysis (SAR) dictates a higher tier of caution.
We are not just handling a generic solid; we are handling a halogenated aromatic amine .
-
The Amine (-NH₂): A known structural alert for skin sensitization and potential mutagenicity.
-
The Halogens (Br, F): These increase lipophilicity, enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer) and cell membranes.
-
The Fluorenol Core: A polycyclic aromatic scaffold that can intercalate with DNA if metabolically activated.
The Directive: Treat this compound as a High-Potency Unknown (Control Band 3) . The protocol below is designed to prevent not just acute irritation, but long-term sensitization and systemic absorption.
Personal Protective Equipment (PPE) Matrix
Do not rely on single-barrier protection for this compound, especially when in solution.
A. Hand Protection (The Critical Barrier)
Rationale: Halogenated aromatics can permeate standard disposable nitrile gloves. Once dissolved in organic solvents (e.g., DMSO, DCM), the breakthrough time of a single nitrile layer can drop to <5 minutes.
| State | Primary Glove | Secondary Glove | Protocol |
| Solid / Powder | Nitrile (4 mil) | None | Inspect for pinholes. Change immediately if contaminated.[1] |
| Solution (DMSO/MeOH) | Nitrile (4 mil) | Nitrile (4 mil) | Double-gloving is mandatory. The outer glove acts as a sacrificial layer. |
| Solution (DCM/THF) | Laminate (Silver Shield) | Nitrile (Outer) | Halogenated solvents carry the compound through nitrile. Use Laminate liners. |
B. Respiratory Protection
Rationale: As a solid, electrostatic forces often cause fluorene derivatives to "fly" during weighing. Inhalation of amine-functionalized dust is a primary sensitization route.
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood.
-
Secondary PPE: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a P100 (HEPA) Half-Face Respirator . Surgical masks provide zero protection against chemical dust.
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (indirect vented). Safety glasses are insufficient due to the "flying dust" risk of electrostatic solids.
-
Body: Lab coat (cotton/polyester blend) buttoned to the neck. For solution handling >100mg, add a Tyvek® apron to prevent soak-through to personal clothing.
Operational Workflow: Step-by-Step
This workflow integrates safety into the experimental logic.
Figure 1: Operational workflow emphasizing static control and permeation risks.
Phase 1: Weighing (The Highest Respiratory Risk)
-
Engineering Check: Verify fume hood flow is >100 fpm (face velocity).
-
Static Control: Use an antistatic gun or polonium strip near the balance. Fluorenols are prone to static charge, causing the powder to repel from the spatula and become airborne.
-
Containment: Weigh directly into a tared vial. Do not use weigh boats that require a secondary transfer step if possible.
Phase 2: Solubilization (The Highest Dermal Risk)
-
Glove Check: If using Dichloromethane (DCM) or Chloroform, switch to Laminate/Barrier gloves immediately.
-
Technique: Add solvent slowly down the side of the vial to prevent displacing light powder.
-
Seal: Cap the vial immediately after solvent addition. Vortex inside the hood.
Phase 3: Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to adhere the powder, then wipe up.
-
Solution Spill: Cover with absorbent pads. Treat used pads as hazardous chemical waste.
Disposal Strategy: The Halogen Rule
Improper disposal of halogenated amines is a common regulatory violation that damages incinerators and incurs fines.
Figure 2: Decision tree for segregating halogenated organic waste.
-
Liquid Waste: Must be tagged as "Halogenated Organic Waste." Do not mix with general acetone/ethanol waste. The presence of Bromine and Fluorine requires specific incineration protocols to prevent the formation of corrosive acid gases (HBr, HF).
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be double-bagged and disposed of as solid hazardous waste, not trash.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][2][3]
-
U.S. Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal (F-List Waste Codes). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
